Sorbitan dioleate
Description
Structure
2D Structure
Properties
CAS No. |
29116-98-1 |
|---|---|
Molecular Formula |
C42H76O7 |
Molecular Weight |
693 g/mol |
IUPAC Name |
[(2R)-2-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H76O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)47-36-38(42-41(46)37(43)35-48-42)49-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38,41-43,46H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-,38+,41+,42+/m0/s1 |
InChI Key |
TTZKGYULRVDFJJ-GIVMLJSASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sorbitan Dioleate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Sorbitan dioleate, a nonionic surfactant widely utilized in research and pharmaceutical applications. This document details its structural and functional characteristics, experimental protocols for property determination, and its mechanistic role in drug delivery systems.
Core Physicochemical Properties
This compound is a complex mixture of partial esters of sorbitol and its anhydrides with oleic acid. Its amphiphilic nature, stemming from a hydrophilic sorbitan head and two lipophilic oleic acid tails, dictates its function as a highly effective water-in-oil (W/O) emulsifier and stabilizer.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₇₆O₇ | [1][2] |
| Molecular Weight | Approximately 693.05 g/mol | [1][2][3][4] |
| HLB Value | 4.3 | [5] |
| Appearance | Amber to brown, viscous oily liquid | [5] |
| Solubility | Soluble in most mineral and vegetable oils. Insoluble in water. | [6] |
| Viscosity | ~1000 mPa·s at 20 °C | [7] |
| Critical Micelle Concentration (CMC) | Not available in the literature. A detailed protocol for determination is provided below. | N/A |
Mechanism of Action in Drug Delivery
This compound's primary role in drug delivery is as an emulsifier and stabilizer in formulations such as creams, lotions, and ointments.[8] Its low Hydrophile-Lipophile Balance (HLB) value makes it particularly suitable for forming stable water-in-oil (W/O) emulsions.[5]
Emulsification: In a W/O emulsion, this compound positions itself at the oil-water interface. The lipophilic oleic acid tails orient towards the continuous oil phase, while the hydrophilic sorbitan head orients towards the dispersed water droplets. This reduces the interfacial tension between the two phases, preventing droplet coalescence and enhancing the stability of the formulation.
Enhanced Drug Delivery: By stabilizing emulsions, this compound ensures a uniform distribution of the active pharmaceutical ingredient (API), which can improve drug delivery and absorption.[8] Furthermore, as a surfactant, it can interact with biological membranes, potentially enhancing the penetration of topically applied drugs.[9]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of this compound are provided below.
Determination of Critical Micelle Concentration (CMC)
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions result in the formation of micelles in the bulk solution, causing the surface tension to remain relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[2]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate non-polar solvent (e.g., a hydrocarbon like hexane or octane) at a concentration well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a wide range of concentrations.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) at a constant temperature.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions. The intersection of the two lines corresponds to the CMC.[4]
Thermal Properties Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of this compound, which is important for its storage and application in formulations that may undergo temperature variations.
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the material.[10]
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[11]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition. A TGA/DSC protocol for the related Sorbitan monooleate (Span 80) involved a heating profile under nitrogen with steps from 25°C to 1100°C.[12]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[13][14]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a DSC sample pan (e.g., aluminum) and seal it. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating and Cooling Program: Subject the sample to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and an isothermal hold. For example, heat from -50 °C to 120 °C at a rate of 10 °C/min, hold for a few minutes, and then cool back to -50 °C at the same rate.[15]
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: The resulting DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. For a viscous liquid like this compound, one might expect to observe a glass transition. For related sorbitan esters with saturated hydrocarbon tails, crystallization of the tail has been observed upon cooling.[16]
Experimental Workflow: Nanoemulsion Formulation and Characterization
This compound is a key excipient in the formulation of nanoemulsions for drug delivery. The following workflow outlines the preparation and characterization of a water-in-oil (W/O) nanoemulsion.[17][18][19]
Methodology for Nanoemulsion Workflow:
-
Preparation of Aqueous Phase: Dissolve the hydrophilic Active Pharmaceutical Ingredient (API) in deionized water.
-
Preparation of Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides).
-
Emulsification: Slowly add the aqueous phase to the oil phase under continuous stirring.
-
Homogenization: Subject the coarse emulsion to a high-energy emulsification method, such as ultrasonication or high-pressure homogenization, to reduce the droplet size to the nano-range.[20]
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the droplets, which indicates the stability of the nanoemulsion.
-
Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency: Quantify the amount of API successfully encapsulated within the nanoemulsion using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) after separating the free drug.[11]
-
-
Stability Studies: Store the nanoemulsion under different conditions (e.g., temperature, time) and monitor for any changes in droplet size, PDI, and physical appearance (e.g., phase separation, creaming) to assess its long-term stability.
This guide provides a foundational understanding of the physicochemical properties of this compound for its effective application in research and drug development. The provided experimental protocols can be adapted to specific research needs for a thorough characterization of this versatile excipient.
References
- 1. Buy this compound (EVT-421134) | 29116-98-1 [evitachem.com]
- 2. This compound | C42H76O7 | CID 22833309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 29116-98-1 (29116-98-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. CAS NO. 29116-98-1 | Sorbitan, di-9-octadecenoate, (Z,Z)- | C42H76O7 [localpharmaguide.com]
- 5. dtp.cancer.gov [dtp.cancer.gov]
- 6. thedeconstruct.in [thedeconstruct.in]
- 7. rjptonline.org [rjptonline.org]
- 8. shreechem.in [shreechem.in]
- 9. This compound, 29116-98-1 [perflavory.com]
- 10. dtp.cancer.gov [dtp.cancer.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. thermal-behaviour-of-emulsions-studied-by-differential-scanning-calorimetry - Ask this paper | Bohrium [bohrium.com]
- 14. youtube.com [youtube.com]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
- 19. [Preparation and characterization of nanoemulsion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
The Role of Sorbitan Dioleate in Emulsification: A Technical Guide to HLB Value and its Application
For Immediate Release
This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of Sorbitan Dioleate, a critical nonionic surfactant, and its significance in the formulation of stable emulsions. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings of the HLB system, quantitative data for this compound and related compounds, and detailed experimental protocols for HLB determination and emulsion stability assessment.
Introduction to the Hydrophilic-Lipophilic Balance (HLB) System
The HLB system, developed by William Griffin in the 1940s, is a semi-empirical scale used to classify surfactants based on the balance of their hydrophilic (water-attracting) and lipophilic (oil-attracting) properties.[1] This value, typically ranging from 0 to 20, is a crucial predictor of a surfactant's behavior and application.[1] Surfactants with low HLB values are more soluble in oil (lipophilic) and are effective as water-in-oil (W/O) emulsifiers.[1][2] Conversely, surfactants with high HLB values are more water-soluble (hydrophilic) and are used to create oil-in-water (O/W) emulsions.[1][2] The selection of an appropriate emulsifier or blend of emulsifiers with an HLB value that matches the required HLB of the oil phase is paramount for creating a stable and effective emulsion.
Sorbitan esters, marketed under trade names like Span®, are a class of nonionic surfactants derived from the esterification of sorbitol with fatty acids.[3] Due to their predominantly lipophilic nature, they exhibit low HLB values and are fundamental in the formulation of W/O emulsions and are often used in combination with high HLB polysorbates to fine-tune the overall HLB of an emulsifier system.[3][4]
HLB Value of this compound
This compound is a partial ester of oleic acid with sorbitol and its anhydrides. Its molecular structure, featuring two long oleic acid chains, confers a significant lipophilic character.
The HLB value for this compound is approximately 4.3 .[5][6] This low value firmly categorizes it as a lipophilic surfactant, making it highly suitable for use as a water-in-oil (W/O) emulsifier.[6] It is soluble in organic solvents and only slightly soluble in water.[5]
Quantitative Data: HLB Values of Common Sorbitan Esters
For formulation scientists, comparing the HLB values of different surfactants is essential for selection. The table below summarizes the HLB values for this compound and other commonly used sorbitan esters.
| Emulsifier | Chemical Name | HLB Value | Primary Emulsion Type |
| Sorbitan Trioleate | Sorbitan Tri-(9Z)-9-octadecenoate | 1.8 | W/O |
| This compound | Sorbitan Di-(9Z)-9-octadecenoate | ~4.3 | W/O |
| Sorbitan Oleate | Sorbitan Mono-(9Z)-9-octadecenoate | 4.3 | W/O |
| Sorbitan Monostearate | Sorbitan Monooctadecanoate | 4.7 | W/O |
| Sorbitan Sesquioleate | Sorbitan Sesqui-(9Z)-9-octadecenoate | 3.7 | W/O |
| Sorbitan Laurate | Sorbitan Monododecanoate | 8.6 | W/O or O/W |
Data sourced from multiple chemical suppliers and literature.[1][5][6][7]
Significance of HLB in Emulsification
The primary role of an emulsifier like this compound is to reduce the interfacial tension between two immiscible liquids, allowing them to form a stable mixture or emulsion.[8] The HLB value dictates how the emulsifier will orient itself at the oil-water interface.
-
Water-in-Oil (W/O) Emulsions: With an HLB of 4.3, this compound is predominantly oil-soluble. It anchors itself in the continuous oil phase via its long oleic acid chains, while the smaller, hydrophilic sorbitan head group orients towards the dispersed water droplets. This stabilizes the water droplets within the oil, preventing coalescence and maintaining the integrity of the W/O emulsion.
-
Co-emulsifier: While primarily a W/O emulsifier, this compound is frequently blended with a high HLB emulsifier (e.g., a Polysorbate).[6] This practice allows formulators to precisely achieve a "required HLB" for a specific oil phase in an O/W emulsion, often resulting in emulsions with superior stability compared to those made with a single emulsifier.[2]
The relationship between HLB value and its general application is summarized below.
| HLB Range | Application |
| 1-3 | Antifoaming Agents |
| 3-6 | W/O Emulsifiers |
| 7-9 | Wetting and Spreading Agents |
| 8-16 | O/W Emulsifiers |
| 13-15 | Detergents |
| 15-18 | Solubilizing Agents |
This table represents general ranges; specific performance depends on the entire formulation.
Experimental Protocols
Determination of Required HLB (RHLB) of an Oil Phase
This protocol describes an empirical method to determine the optimal HLB required to emulsify a specific oil phase.
Objective: To find the HLB value at which an oil or oil blend forms the most stable emulsion.
Materials:
-
Oil phase to be tested
-
Distilled water (aqueous phase)
-
Low HLB emulsifier: this compound (HLB = 4.3)
-
High HLB emulsifier: Polysorbate 80 (HLB = 15.0)
-
Glass beakers or vials (10-12)
-
Graduated cylinders or pipettes
-
Homogenizer or high-shear mixer
-
Heating plate (if solids are present in the oil phase)
Methodology:
-
Prepare Emulsifier Blends: Prepare a series of emulsifier blends by mixing this compound and Polysorbate 80 in varying ratios to achieve a range of HLB values (e.g., from 6 to 14 in increments of 1). The HLB of the blend is calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B) For example, a blend of 70% Polysorbate 80 and 30% this compound would have an HLB of: (0.70 * 15.0) + (0.30 * 4.3) = 10.5 + 1.29 = 11.79.
-
Prepare Test Emulsions: For each emulsifier blend, prepare a small batch of an emulsion (e.g., 100g). A typical formulation might be 20% oil phase, 5% emulsifier blend, and 75% aqueous phase.
-
Heating (if applicable): If the oil phase contains solids, heat the oil phase and the emulsifier blend together to 75°C. Heat the aqueous phase separately to 75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while mixing with a homogenizer. For consistency, maintain the same mixing speed and duration (e.g., 5 minutes) for all samples.
-
Cooling: Continue gentle agitation until the emulsion has cooled to room temperature.
-
Observation and Stability Assessment: Label each emulsion with its corresponding HLB value. Observe the samples immediately after preparation and then at set intervals (e.g., 1 hour, 24 hours, 1 week). Assess for signs of instability such as creaming, coalescence, or phase separation. The emulsion that shows the least separation and maintains a uniform appearance is considered the most stable. The HLB of the emulsifier blend used in that sample corresponds to the required HLB of the oil phase.
Caption: Workflow for experimental determination of Required HLB (RHLB).
Protocol for Emulsion Stability Testing
Objective: To evaluate the long-term physical stability of a formulated emulsion.
Materials:
-
Final emulsion formulation
-
Glass storage containers with airtight seals
-
Laboratory oven capable of maintaining 40°C and 50°C
-
Refrigerator/freezer for freeze-thaw cycling
-
Microscope with a calibrated reticle
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Centrifuge
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the final emulsion and divide it into multiple aliquots in separate, sealed containers. Keep one sample at room temperature (20-25°C) as a control.
-
Accelerated Stability (Elevated Temperature): Place samples in ovens at elevated temperatures (e.g., 40°C and 50°C). This accelerates aging and can reveal potential long-term instabilities more quickly.
-
Freeze-Thaw Cycling: Subject samples to alternating temperature cycles (e.g., 24 hours at -5°C followed by 24 hours at 25°C). This tests the emulsion's resilience to the stress of ice crystal formation and melting, which can disrupt the emulsifier film. Typically, 3-5 cycles are performed.
-
Evaluation Parameters (at set intervals, e.g., Day 1, 7, 14, 30):
-
Macroscopic Examination: Visually inspect all samples (including the control) for any signs of instability, such as:
-
Creaming/Sedimentation: Migration of dispersed droplets to the top or bottom.
-
Flocculation: Clumping of droplets.
-
Coalescence: Merging of droplets, leading to larger droplet sizes.
-
Phase Separation: Complete breaking of the emulsion into separate oil and water layers.
-
-
Microscopic Examination: Place a small drop of the emulsion on a microscope slide. Observe the droplet size and distribution. Look for changes in average droplet size or the appearance of very large droplets over time, which indicates coalescence.
-
Particle Size Analysis: Quantitatively measure the droplet size distribution. A significant increase in the mean droplet diameter over time is a clear indicator of instability.
-
Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes). A stable emulsion will show little to no phase separation after centrifugation.
-
Conclusion
The HLB value is an indispensable tool for formulators in the rational selection of emulsifiers. This compound, with its HLB value of approximately 4.3, is a robust and effective lipophilic surfactant, ideally suited for creating and stabilizing water-in-oil emulsions. Its utility extends to being a critical component in emulsifier blends, allowing for the precise formulation of highly stable O/W systems. A thorough understanding of the HLB system, combined with systematic experimental determination of required HLB and rigorous stability testing, is fundamental to the successful development of high-performance emulsions in the pharmaceutical and drug development industries.
Caption: Relationship between emulsifier HLB and emulsion type.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. web.ist.utl.pt [web.ist.utl.pt]
- 3. shreechem.in [shreechem.in]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Buy this compound (EVT-421134) | 29116-98-1 [evitachem.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. future4200.com [future4200.com]
- 8. SORBITAN OLEATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
Biocompatibility and Toxicity Profile of Sorbitan Dioleate for Pharmaceutical Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sorbitan dioleate, a nonionic surfactant, is a widely utilized excipient in pharmaceutical formulations, valued for its emulsifying, stabilizing, and solubilizing properties. This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of this compound to support its safe use in drug development. The available data, primarily from studies on sorbitan esters as a group, indicate a favorable safety profile for this compound. It is characterized by low acute oral toxicity, minimal to mild skin irritation potential, and is generally considered non-sensitizing. In vitro and in vivo studies on related sorbitan esters have not indicated significant genotoxic or carcinogenic potential. This guide summarizes the key toxicological endpoints, presents available data in a structured format, details the experimental protocols for critical safety assessments, and explores potential interactions with cellular signaling pathways.
Introduction
This compound is a diester of oleic acid and sorbitol-derived hexitol anhydrides.[1] Its amphiphilic nature makes it an effective water-in-oil emulsifier, contributing to the stability and bioavailability of various pharmaceutical dosage forms, including creams, ointments, and suspensions. A thorough understanding of its interaction with biological systems is paramount for ensuring the safety and efficacy of final drug products. This document serves as a core resource for professionals involved in the formulation and safety assessment of pharmaceuticals containing this compound.
Biocompatibility and Toxicity Profile
The biocompatibility of this compound is generally considered favorable for pharmaceutical applications. The following sections summarize the available toxicological data. It is important to note that much of the available data is for the broader category of sorbitan esters, and specific quantitative data for this compound is limited.
Acute Toxicity
Table 1: Acute Toxicity Data for Sorbitan Esters
| Test | Species | Route | LD50 (g/kg) | Reference |
| Acute Oral Toxicity | Rat | Oral | >2.9 - >39.8 | [3] |
Note: Data is for the sorbitan ester group; a specific LD50 for this compound was not identified.
Irritation
Sorbitan fatty acid esters are generally considered to be minimal to mild skin irritants in animal studies.[2] Clinical tests on sorbitan esters also show them to be minimal to mild skin irritants in humans.[2]
Table 2: Skin Irritation Profile of Sorbitan Esters
| Test | Species | Observation | Classification | Reference |
| Skin Irritation | Animal | Minimal to mild irritation | Minimal to Mild Irritant | [2] |
| Skin Irritation | Human | Minimal to mild irritation | Minimal to Mild Irritant | [2] |
Note: Specific Draize test scores for this compound were not identified in the reviewed literature.
Sorbitan fatty acid esters are generally not considered to be ocular irritants.[2]
Table 3: Eye Irritation Profile of Sorbitan Esters
| Test | Species | Observation | Classification | Reference |
| Eye Irritation | Animal | Not an ocular irritant | Non-irritant | [2] |
Note: Specific eye irritation scores for this compound were not identified in the reviewed literature.
Sensitization
Animal studies have shown that sorbitan fatty acid esters are not sensitizing.[2] Clinical tests also indicate that sorbitan esters are generally non-sensitizing, although some related compounds like Sorbitan Sesquioleate have produced allergic reactions in a small percentage of patients with suspected contact dermatitis.[2]
Table 4: Skin Sensitization Potential of Sorbitan Esters
| Test | Species | Observation | Classification | Reference |
| Skin Sensitization | Guinea Pig | Did not sensitize | Non-sensitizer | [2] |
| Skin Sensitization | Human | Generally non-sensitizing | Non-sensitizer | [2] |
Note: Specific EC3 values from Local Lymph Node Assays (LLNA) for this compound were not identified.
In Vitro Cytotoxicity
Table 5: In Vitro Cytotoxicity Profile of Sorbitan Esters
| Assay Type | Cell Line | Endpoint | Result | Reference |
| Various | Various | Cell Viability | Generally low cytotoxicity at typical use concentrations. | General knowledge |
Note: Specific IC50 values for this compound were not identified in the reviewed literature.
Genotoxicity and Carcinogenicity
Overall, sorbitan esters and their corresponding fatty acids have not been found to be mutagenic.[2] Some studies on related compounds like Sorbitan Laurate and Sorbitan Trioleate showed cocarcinogenic activity in one mouse study, but this was not observed in other studies, and the risk was considered low under typical cosmetic use conditions.[2]
Table 6: Genotoxicity and Carcinogenicity Profile of Sorbitan Esters
| Test | System | Result | Reference |
| Ames Test | S. typhimurium | Generally Negative | [5] |
| Carcinogenicity | Mouse | Conflicting results for some esters, overall low risk | [2] |
Note: Specific genotoxicity and carcinogenicity data for this compound were not identified.
Experimental Protocols
Detailed methodologies for key biocompatibility and toxicity assessments are crucial for the standardized evaluation of pharmaceutical excipients. The following sections outline the principles of standard assays.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 2. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. researchgate.net [researchgate.net]
- 5. unece.org [unece.org]
Thermal Stability and Decomposition of Sorbitan Dioleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan dioleate, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries, is prized for its emulsifying, stabilizing, and dispersing properties. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring product quality, safety, and stability, particularly for formulations subjected to thermal stress during manufacturing or storage. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its stability limits, decomposition pathways, and the resulting byproducts. The information presented herein is critical for formulation development, risk assessment, and the optimization of manufacturing processes involving this versatile excipient.
Thermal Stability of this compound
The thermal stability of this compound is a critical parameter for its application in various formulations. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively available in the public domain, its thermal behavior can be inferred from data on similar sorbitan esters, such as Sorbitan monooleate (Span® 80), and from manufacturing process parameters.
The synthesis of sorbitan esters typically involves esterification reactions at elevated temperatures. To prevent discoloration and degradation of the final product, manufacturing temperatures are carefully controlled and generally do not exceed 215°C.[1] This suggests that this compound possesses good thermal stability up to this temperature.
1.1. Thermogravimetric Analysis (TGA)
Table 1: Anticipated TGA Data for this compound (Inert Atmosphere)
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| < 150 | < 1% | Loss of residual moisture |
| 250 - 400 | Major weight loss | Onset and primary decomposition |
| > 400 | Gradual weight loss | Secondary decomposition/charring |
1.2. Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to study the thermal transitions of a material. For this compound, which is a liquid at room temperature, the DSC curve is not expected to show sharp melting or crystallization peaks. Studies on Sorbitan monooleate, which also has an unsaturated oleate tail, have shown no crystallization upon cooling.[2][3] This is attributed to the presence of the double bond in the oleic acid chain, which hinders the ordered packing required for crystallization. Therefore, the DSC thermogram of this compound is anticipated to show broad transitions rather than distinct peaks.
Table 2: Expected DSC Thermal Events for this compound
| Thermal Event | Approximate Temperature (°C) | Enthalpy Change (J/g) | Description |
| Glass Transition (Tg) | < 0 | Low | A subtle shift in the baseline, characteristic of amorphous materials. |
| Decomposition | > 250 | Endothermic/Exothermic | Complex series of overlapping peaks corresponding to bond breaking and formation of new products. |
Decomposition Pathways and Byproducts
The decomposition of this compound under thermal stress is a complex process involving the cleavage of its ester and ether linkages, followed by further degradation of the resulting fragments. The primary decomposition pathways are expected to be:
-
Ester Bond Cleavage: The initial and most probable decomposition step is the homolytic or heterolytic cleavage of the two ester bonds, releasing the oleic acid moieties.
-
Dehydration of the Sorbitan Core: The sorbitan ring contains hydroxyl groups that can be eliminated as water molecules at elevated temperatures.
-
Ring-Opening and Fragmentation of the Sorbitan Core: Following dehydration, the sorbitan ring can undergo opening and subsequent fragmentation into smaller volatile compounds.
-
Decomposition of Oleic Acid: The released oleic acid chains can undergo further decomposition through various mechanisms, including decarboxylation, oxidation (if oxygen is present), and chain scission, leading to a complex mixture of hydrocarbons.
The gaseous byproducts of this compound decomposition are likely to include:
-
Water (H₂O)
-
Carbon dioxide (CO₂)
-
Carbon monoxide (CO)
-
Aldehydes
-
Ketones
-
A variety of volatile hydrocarbons (alkanes, alkenes) resulting from the fragmentation of the oleic acid chains.
To definitively identify these byproducts, a TGA instrument coupled with a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) would be required.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of this compound, based on standard methodologies for similar nonionic surfactants and esters.
3.1. Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the temperatures at which 5%, 10%, and 50% weight loss occurs. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
3.2. Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as glass transition and decomposition events.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at -50°C.
-
Ramp from -50°C to 350°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram for baseline shifts (indicative of a glass transition) and endothermic or exothermic peaks (indicative of phase transitions or decomposition).
Visualizations
4.1. Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of this compound.
4.2. Postulated Decomposition Pathway of this compound
References
- 1. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of crystallisation in polysorbates and sorbitan esters - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE00236D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Sorbitan Dioleate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Non-ionic Surfactant Sorbitan Dioleate in Scientific Applications
This compound, a non-ionic surfactant belonging to the sorbitan ester family, has garnered significant attention in various scientific fields, particularly in pharmaceutical and cosmetic research. Its ability to form stable water-in-oil (W/O) emulsions makes it a valuable excipient in a wide array of formulations. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, experimental applications, and its role in drug delivery systems.
Core Physicochemical Properties
This compound is synthesized through the esterification of sorbitol-derived anhydrides with two molecules of oleic acid. Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it an effective emulsifier for W/O systems. Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~693.0 g/mol | [1][2] |
| HLB Value | Approximately 4.3 | [2][3] |
| Appearance | Pale yellow to brown viscous liquid | [2][3] |
| Solubility | Soluble in organic solvents, insoluble in water | [3] |
| CAS Number | 29116-98-1 | [1] |
| Density | ~1.0 g/cm³ | [4] |
| Viscosity | ~1000 cP at 25°C (for Sorbitan Monooleate) |
Note: Specific values for CMC, density, and viscosity of this compound are not consistently reported in publicly available literature and may vary depending on the specific grade and purity.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the dehydration of sorbitol to form sorbitan. This is followed by the esterification of sorbitan with oleic acid.
Experimental Protocols
Preparation of a Water-in-Oil (W/O) Emulsion
This protocol outlines a general method for preparing a W/O emulsion using this compound as the primary emulsifier.
Materials:
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (e.g., purified water, saline)
-
This compound
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
Procedure:
-
Phase Preparation:
-
Dissolve the desired concentration of this compound (typically 1-10% w/w) in the oil phase. Gentle heating may be applied to facilitate dissolution.
-
Prepare the aqueous phase. If incorporating a hydrophilic active pharmaceutical ingredient (API), dissolve it in the aqueous phase at this stage.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer.
-
The homogenization speed and time are critical parameters that must be optimized for a specific formulation to achieve the desired droplet size. Typical speeds range from 5,000 to 20,000 rpm for 5-15 minutes.
-
-
Cooling:
-
If heating was used, allow the emulsion to cool to room temperature while stirring gently.
-
Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a common technique to determine the size distribution of droplets in an emulsion.[5][6][7]
Procedure:
-
Sample Preparation: Dilute the emulsion in the continuous phase (oil) to a suitable concentration to avoid multiple scattering effects.[6]
-
Instrument Setup: Set the instrument parameters, including the refractive index and viscosity of the continuous phase, and the measurement temperature.
-
Measurement: Place the diluted sample in the instrument and perform the measurement. The instrument software will provide the mean droplet size (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.[5]
Emulsion Stability Testing
Assessing the stability of an emulsion is crucial for determining its shelf life and performance.
Methods:
-
Macroscopic Observation: Visually inspect the emulsion for signs of instability such as creaming (upward movement of dispersed droplets), sedimentation (downward movement of dispersed droplets), coalescence (merging of droplets), and phase separation over time at different storage conditions (e.g., room temperature, 4°C, 40°C).
-
Microscopic Analysis: Use optical or electron microscopy to observe changes in droplet size and distribution over time.
-
Particle Size Analysis: Monitor changes in the mean droplet size and PDI over time using DLS. A significant increase in droplet size indicates instability.[5]
-
Accelerated Stability Testing: Subject the emulsion to stress conditions such as centrifugation or freeze-thaw cycles to predict long-term stability.[8][9] Centrifugation at a specific speed for a defined period can accelerate creaming or sedimentation. Freeze-thaw cycles can induce coalescence.
Role in Drug Delivery
This compound plays a significant role in various drug delivery systems, particularly for topical and oral administration.
Topical Drug Delivery and Permeation Enhancement
In topical formulations, this compound functions as an emulsifier to create stable W/O creams and lotions. These formulations can provide a moisturizing and occlusive effect on the skin. Furthermore, as a non-ionic surfactant, this compound can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to the drug.
Self-Emulsifying Drug Delivery Systems (SEDDS)
This compound can be utilized as a lipophilic surfactant in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water (o/w) emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. By pre-dissolving a poorly water-soluble drug in the SEDDS formulation, its oral bioavailability can be significantly enhanced. This compound's role in SEDDS is to contribute to the emulsification process upon dilution.
Conclusion
This compound is a versatile non-ionic surfactant with well-established applications in the pharmaceutical and cosmetic industries. Its primary function as a W/O emulsifier, coupled with its potential as a skin permeation enhancer, makes it a valuable tool for researchers and formulation scientists. A thorough understanding of its physicochemical properties and its behavior in emulsion systems is essential for the successful development of stable and effective drug delivery systems. Further research to elucidate its precise critical micelle concentration in various non-aqueous solvents and its specific interactions with biological membranes will continue to expand its utility in advanced drug delivery applications.
References
- 1. This compound | C42H76O7 | CID 22833309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Buy this compound (EVT-421134) | 29116-98-1 [evitachem.com]
- 4. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Particle Size Measurements by Dynamic Light Scattering [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Stability Study of W/O/W Viscosified Multiple Emulsions | Semantic Scholar [semanticscholar.org]
Sorbitan Dioleate: A Comprehensive Technical Guide on Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sorbitan dioleate is a nonionic surfactant and emulsifying agent widely utilized across the pharmaceutical, cosmetic, and food industries. Its biocompatibility and versatile properties make it a valuable excipient in various formulations. This technical guide provides an in-depth exploration of the natural origins of its constituent components, sorbitol and oleic acid, and details the chemical synthesis processes for producing this compound.
Natural Sources of Precursors
This compound is synthesized from raw materials that are abundantly available from natural sources. The two primary precursors are sorbitol, a sugar alcohol, and oleic acid, a monounsaturated fatty acid.
Sorbitol
Sorbitol, a hexahydric alcohol, is found naturally in various fruits and berries.[1] Commercially, it is primarily produced through the hydrogenation of glucose, which is often derived from corn or potatoes.[2][3]
Key Natural Sources of Sorbitol:
| Source | Description |
| Fruits | Found in apples, pears, peaches, and particularly high concentrations in prunes and their juice.[4][5] |
| Berries | Present in various berries. |
| Seaweed | Occurs naturally in certain types of seaweed and algae.[1] |
| Industrial | Predominantly manufactured by the reduction of glucose derived from starch (e.g., corn, potatoes).[3][6] |
Oleic Acid
Oleic acid is the most common monounsaturated fatty acid found in nature.[7] It is abundant in numerous vegetable oils and animal fats, typically occurring as triglycerides.[7][8]
Key Natural Sources of Oleic Acid:
| Source | Typical Oleic Acid Content (%) |
| Vegetable Oils | |
| Olive Oil | up to 83%[7][9] |
| Canola Oil (High Oleic) | ~70%[7] |
| Sunflower Oil (High Oleic) | ~80%[7] |
| Almond Oil | 50 - 85%[8] |
| Avocado Oil | 65 - 70%[8] |
| Peanut Oil | 36 - 67%[7] |
| Animal Fats | |
| Lard (Pork Fat) | 44 - 47%[7] |
| Chicken & Turkey Fat | 37 - 56%[7] |
| Beef Tallow | ~51%[8] |
| Nuts and Seeds | |
| Hazelnuts | ~79%[9] |
| Pecans | ~65%[9] |
| Macadamia Nuts | ~60%[7] |
Synthesis of this compound
The industrial synthesis of this compound from sorbitol and oleic acid is primarily achieved through a direct esterification process. This can be performed in one or two main stages. The two-stage process allows for more controlled reaction conditions.
Two-Stage Synthesis: Dehydration and Esterification
This common method involves first the intramolecular dehydration of sorbitol to form sorbitan (a mixture of cyclic anhydrosorbitols), followed by the esterification of sorbitan with oleic acid.[2]
Stage 1: Dehydration of Sorbitol to Sorbitan Sorbitol is heated, typically under vacuum, in the presence of an acid catalyst to induce cyclization and the removal of water, forming sorbitan.[2]
Stage 2: Esterification of Sorbitan with Oleic Acid The resulting sorbitan is then reacted with oleic acid at a higher temperature, often with a basic catalyst, to form a mixture of sorbitan esters, including this compound.[2] The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.[2]
Direct Esterification (One-Step)
A more direct process involves reacting sorbitol and oleic acid together in a single step at high temperatures.[10][11] This method can produce a complex mixture of sorbitol esters, sorbitan esters (like dioleate), and isosorbide esters, as dehydration and esterification occur concurrently.[10] Controlling the molar ratio of reactants is crucial to directing the synthesis towards the desired degree of esterification.[10]
Experimental Protocols and Quantitative Data
Summary of Reaction Conditions
The following table summarizes typical reaction parameters for the synthesis of sorbitan esters as derived from various experimental protocols.
| Parameter | Dehydration (Stage 1) | Esterification (Stage 2) | Direct Esterification (One-Step) |
| Reactants | Sorbitol | Sorbitan, Oleic Acid | Sorbitol, Oleic Acid |
| Temperature | 110 - 150 °C[2] | 180 - 215 °C[2][12] | 170 - 215 °C[10][11][12] |
| Pressure | Vacuum (~5-30 mm Hg)[2][10] | Atmospheric (N₂ sparge) or Vacuum[2][10] | Reduced Pressure or N₂ sparge[10][11] |
| Catalyst | Acid (e.g., p-toluenesulfonic acid, 0.1-0.5 wt%)[2][12] | Base (e.g., NaOH, KOH, 0.05-0.2 wt%)[2][10] | Base (e.g., KOH)[10][11] |
| Reactant Ratio | N/A | Oleic Acid:Sorbitan (~2:1 mass ratio)[2] | Oleic Acid:Sorbitol (molar ratio >7:1 for higher esters)[10] |
| Reaction Time | 70 - 110 minutes[2] | Several hours (e.g., 4-16 hours)[2][10] | 4 - 16 hours[10][11] |
Example Laboratory Protocol: Direct Esterification
This protocol is a representative example based on methodologies described in the literature for synthesizing a mixture of sorbitol and sorbitan oleates.[10][11]
Materials:
-
Oleic Acid (e.g., 60 g, 212 mmol)
-
Sorbitol, powdered (e.g., 3.88 g, 21.3 mmol)
-
Potassium Hydroxide (KOH) pellets (e.g., 1.2 g, 21.3 mmol) as catalyst
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and vacuum connection.
Procedure:
-
Catalyst Preparation: Combine oleic acid and potassium hydroxide pellets in the reaction flask. Heat the mixture with stirring to approximately 125 °C until the KOH is dissolved and the mixture is nearly homogeneous.[10]
-
Addition of Sorbitol: Add the powdered sorbitol to the oleic acid-catalyst mixture.
-
Initial Reaction: Reduce the pressure in the flask to approximately 30 mm Hg. Continue stirring for 1 hour while maintaining the temperature.[10]
-
Main Esterification: Increase the temperature to 170–180 °C. Continue the reaction under reduced pressure with vigorous stirring for approximately 16 hours.[10] Water produced during the esterification will be removed by the vacuum.
-
Work-up and Purification: After cooling, the crude product can be purified. This may involve neutralizing the catalyst with an acid (e.g., sulfuric acid), followed by washing with water to remove salts and unreacted sorbitol.[11] Further purification to isolate this compound may involve chromatographic techniques, though for many applications the resulting mixture is used directly. A common industrial purification step involves treating the crude ester solution with silica to adsorb polyol impurities, followed by filtration.[13]
Product Composition
The direct esterification of sorbitol with oleic acid results in a complex mixture of products, not just pure this compound. The composition is highly dependent on the reaction conditions and the molar ratio of the reactants.
Example Product Composition from a Direct Esterification Experiment: [10]
| Component | Percentage (%) |
| Unreacted Oleic Acid | 20.1 |
| Sorbitol Dioleate | 0.1 |
| Sorbitol Trioleate | 1.5 |
| Sorbitol Tetraoleate | 8.1 |
| Sorbitol Anhydride Tetraoleate | 7.6 |
| Sorbitol Pentaoleate | 32.6 |
| Sorbitol Hexaoleate | 30.0 |
Note: This specific example aimed for a high degree of substitution and thus has a low yield of the dioleate form. Adjusting reactant ratios and conditions is necessary to optimize for this compound.
Alternative Synthesis Methods
Enzymatic Synthesis
Lipase-catalyzed esterification of sorbitan with oleic acid presents a green alternative to chemical synthesis.[14] Using an immobilized lipase like Novozym 435 in a solvent-free system can achieve high conversion rates (up to 95%) under milder conditions.[14] This method also offers greater selectivity, yielding a product with a significantly higher proportion of the monoester (~80%) compared to chemical synthesis (~50%).[14]
References
- 1. epa.gov [epa.gov]
- 2. Buy this compound (EVT-421134) | 29116-98-1 [evitachem.com]
- 3. What is Sorbitan Monooleate Made Out Of? - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. bladderandbowel.org [bladderandbowel.org]
- 6. fda.gov [fda.gov]
- 7. Oleic acid - Wikipedia [en.wikipedia.org]
- 8. draxe.com [draxe.com]
- 9. dinnerdrug.com [dinnerdrug.com]
- 10. US7151186B2 - Method for the direct esterification of sorbitol with fatty acids - Google Patents [patents.google.com]
- 11. EP1235818A4 - Method for the direct esterification of sorbitol with fatty acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CA2305197A1 - Process for removing polysorbitols from sorbitan esters - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Understanding the Amphiphilic Nature of Sorbitan Dioleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles underlying the amphiphilic nature of Sorbitan dioleate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Introduction to the Amphiphilic Character of this compound
This compound is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries as a highly effective water-in-oil (W/O) emulsifier, stabilizer, and dispersing agent.[1][2][3] Its utility is fundamentally derived from its amphiphilic molecular structure, which possesses both hydrophilic (water-attracting) and lipophilic (oil-attracting) moieties. This dual nature allows it to reside at the interface between immiscible phases, such as oil and water, reducing interfacial tension and facilitating the formation of stable emulsions.[4]
The molecule consists of a hydrophilic head group derived from sorbitan, the dehydrated form of the sugar alcohol sorbitol.[2] Attached to this polar head are two long-chain, unsaturated oleic acid molecules, which constitute the lipophilic tails. This structural arrangement, with a relatively small hydrophilic portion and a large, bulky lipophilic part, results in a predominantly oil-soluble character.[1]
Physicochemical Properties of this compound
The functional performance of this compound as a surfactant is defined by several key physicochemical parameters. These quantitative metrics are essential for formulation development and for predicting the behavior of the surfactant in various systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₇₆O₇ | |
| Molecular Weight | Approximately 693.06 g/mol | |
| Appearance | Pale yellow to amber viscous liquid | [1] |
| Solubility | Soluble in organic solvents and oils; Insoluble or poorly soluble in water | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | ~ 4.3 | |
| Critical Micelle Concentration (CMC) | Not well-defined in aqueous media due to low water solubility. |
The Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a critical parameter for surfactant selection, providing a semi-empirical measure of the degree of hydrophilicity or lipophilicity of a surfactant molecule. The scale typically ranges from 0 to 20, with lower values indicating a more lipophilic character and higher values signifying greater hydrophilicity.
With an HLB value of approximately 4.3, this compound is classified as a lipophilic surfactant, making it an excellent choice for stabilizing water-in-oil emulsions.
Experimental Determination of HLB
Several methods can be employed to experimentally determine the HLB value of a surfactant.
Griffin's Method (for non-ionic surfactants): This method is based on the chemical structure of the surfactant. For esters of polyhydric alcohols and fatty acids, the formula is:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification number of the ester.
-
A is the acid number of the fatty acid.
Experimental Protocol for Saponification Number (S) Determination:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into a flask.
-
Saponification: Add a known excess of alcoholic potassium hydroxide (KOH) solution to the flask.
-
Reflux: Heat the mixture under reflux for a specified period to ensure complete saponification (hydrolysis of the ester).
-
Titration: After cooling, titrate the excess (unreacted) KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).
-
Blank Determination: Perform a blank titration without the surfactant sample to determine the initial amount of KOH.
-
Calculation: The saponification number is calculated based on the difference in the volume of HCl required for the sample and the blank.
Davies' Method: This method calculates the HLB based on group numbers assigned to different chemical groups within the molecule. The formula is:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
Each functional group in the molecule is assigned a specific number, and the sum of these numbers contributes to the final HLB value.
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant in a solution at which micelles begin to form. Above the CMC, additional surfactant molecules added to the system will aggregate to form micelles. For water-soluble surfactants, the CMC is a sharp transition point that can be detected by monitoring changes in the physical properties of the solution, such as surface tension, conductivity, or light scattering.
Due to its very low water solubility, determining a meaningful CMC for this compound in an aqueous medium is challenging. The concentration required for micelle formation may exceed its solubility limit in water. Consequently, instead of forming micelles, it tends to self-aggregate or partition to available interfaces. In non-aqueous solvents, however, it can form reverse micelles.
Experimental Determination of CMC (for soluble surfactants)
While not directly applicable to this compound in water, the following are standard methods for determining the CMC of soluble surfactants.
Surface Tension Method:
-
Solution Preparation: Prepare a series of surfactant solutions with increasing concentrations.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the point of inflection, where the slope changes, is the CMC.
Conductivity Method (for ionic surfactants):
-
Solution Preparation: Prepare a series of ionic surfactant solutions of varying concentrations.
-
Measurement: Measure the electrical conductivity of each solution.
-
Data Plotting: Plot the conductivity against the surfactant concentration.
-
CMC Determination: The plot will exhibit two linear regions with different slopes. The intersection of these lines corresponds to the CMC. This method is not suitable for non-ionic surfactants like this compound.
Molecular Structure and Emulsification Mechanism
The chemical structure of this compound is central to its function. The following diagram illustrates its key components.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Formulating Stable Water-in-Oil Emulsions with Sorbitan Dioleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Water-in-oil (W/O) emulsions are complex systems where water droplets are dispersed within a continuous oil phase. These formulations are crucial in various fields, including pharmaceuticals, cosmetics, and food science, offering advantages such as enhanced water resistance, controlled release of active ingredients, and unique sensory characteristics.[1] Sorbitan dioleate, a lipophilic non-ionic surfactant, is an effective emulsifying agent for the stabilization of W/O emulsions. This document provides detailed application notes and protocols for utilizing this compound to create stable W/O emulsions.
The stability of a W/O emulsion is influenced by a multitude of factors, including the properties of the oil and water phases, the concentration and characteristics of the emulsifier, and the energy input during the emulsification process.[2][3] A key parameter in selecting an appropriate emulsifier is the Hydrophile-Lipophile Balance (HLB) system. Emulsifiers with low HLB values are more soluble in oil and are therefore suitable for stabilizing W/O emulsions.[4][5] Sorbitan esters, such as this compound, are known for their lipophilic nature and low HLB values, making them ideal candidates for these formulations.[6]
Key Concepts for Stable W/O Emulsions
Several fundamental principles contribute to the formation of stable W/O emulsions:
-
High Energy Dissipation: Applying high energy during emulsification, for instance through homogenization, creates smaller and more uniformly dispersed water droplets, which enhances stability.[3]
-
Droplet Size Control: The particle size of the dispersed water phase is critical; smaller droplets lead to a more stable emulsion.[1][3][7]
-
Interfacial Tension Reduction: Emulsifiers like this compound reduce the energy at the water-oil interface, facilitating the formation and stabilization of droplets.[3]
-
Viscosity of the Continuous Phase: Increasing the viscosity of the oil phase can hinder the movement and coalescence of water droplets, thereby improving stability.[2]
Experimental Protocols
Materials and Equipment
-
Oil Phase: Mineral oil, vegetable oil, or other suitable non-polar liquid.
-
Aqueous Phase: Deionized water, buffer solution, or an aqueous solution containing the active ingredient.
-
Emulsifier: this compound.
-
High-Shear Homogenizer: (e.g., rotor-stator homogenizer)
-
Microscope with camera
-
Particle size analyzer
-
Centrifuge
-
Beakers, graduated cylinders, and stirring equipment
Protocol 1: Preparation of a Basic Water-in-Oil (W/O) Emulsion
This protocol describes the preparation of a simple W/O emulsion using this compound.
1. Phase Preparation:
- Prepare the oil phase by dissolving a predetermined concentration of this compound in the oil. Typical concentrations can range from 1% to 10% (w/w).
- Prepare the aqueous phase. If including active ingredients, ensure they are fully dissolved in the water.
2. Emulsification:
- Place the oil phase in a beaker of appropriate size.
- Begin homogenizing the oil phase at a moderate speed (e.g., 5000-8000 rpm).
- Slowly add the aqueous phase to the oil phase dropwise while continuing to homogenize.[8] This gradual addition is crucial to prevent phase inversion.[1]
- After all the aqueous phase has been added, increase the homogenization speed (e.g., 10,000-15,000 rpm) for a period of 3-5 minutes to ensure the formation of fine droplets.
3. Cooling and Final Mixing:
- If the emulsification process generated heat, allow the emulsion to cool to room temperature while stirring gently with a standard overhead stirrer.
- Heat-sensitive ingredients, fragrances, and preservatives should be added during this cooling phase.[1]
Protocol 2: Stability Assessment of the W/O Emulsion
Evaluating the stability of the prepared emulsion is a critical step. The following methods can be employed:
1. Macroscopic Observation:
- Visually inspect the emulsion for any signs of phase separation, such as the formation of a separate water layer at the bottom, immediately after preparation and over a set period (e.g., 24 hours, 7 days, 30 days) at different storage temperatures.[9]
2. Microscopic Analysis:
- Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
- Observe the emulsion under a microscope to assess the droplet size distribution and check for signs of coalescence (merging of droplets).[10] A stable emulsion will exhibit small, uniform, and well-dispersed droplets.
3. Particle Size Analysis:
- Use a particle size analyzer to obtain quantitative data on the mean droplet diameter and the polydispersity index (PDI). A narrow droplet size distribution (low PDI) is indicative of a more stable emulsion.[10][11]
4. Centrifugation Test:
- Place a sample of the emulsion in a centrifuge tube and centrifuge at a specified speed (e.g., 3000-5000 rpm) for a set time (e.g., 15-30 minutes).
- After centrifugation, observe the sample for any phase separation. A stable emulsion will show no or minimal separation.[9]
Quantitative Data Summary
The stability of a W/O emulsion is highly dependent on the formulation parameters. The following tables summarize the expected influence of key variables on emulsion properties.
| Parameter | Effect on Droplet Size | Effect on Stability | Reference |
| This compound Concentration | Increasing concentration generally leads to smaller droplet sizes up to a certain point (critical micelle concentration). | Stability generally increases with emulsifier concentration.[2][12] | [2][12] |
| Homogenization Speed | Higher speeds result in smaller droplet sizes.[2] | Increased stability due to smaller and more uniform droplets.[2][3] | [2][3] |
| Homogenization Time | Longer times can lead to smaller droplet sizes, but excessive time may lead to over-processing and instability. | Optimal time enhances stability. | [2] |
| Water Phase Content | Increasing water content can lead to larger droplet sizes. | Higher water content can decrease stability.[12] | [12] |
Visualizations
Experimental Workflow for W/O Emulsion Formulation and Stability Testing
Caption: Workflow for preparing and evaluating W/O emulsions.
Logical Relationship of Factors Affecting W/O Emulsion Stability
Caption: Factors influencing the stability of W/O emulsions.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Phase Separation | - Insufficient emulsifier concentration.- Inadequate homogenization.- Unfavorable oil-to-water ratio. | - Increase the concentration of this compound.- Increase homogenization speed and/or time.- Adjust the oil-to-water ratio. Consider adding a co-emulsifier. |
| Coalescence (Droplet Growth) | - Large initial droplet size.- Low viscosity of the continuous phase. | - Optimize homogenization to reduce initial droplet size.- Add a thickening agent or wax to the oil phase to increase viscosity.[1] |
| Phase Inversion (W/O to O/W) | - Adding the oil phase to the water phase.- Excessive water content. | - Always add the water phase to the oil phase slowly.- Reduce the percentage of the aqueous phase. |
By carefully controlling the formulation and process parameters outlined in these notes, researchers, scientists, and drug development professionals can successfully formulate stable and effective water-in-oil emulsions using this compound for a wide range of applications.
References
- 1. letsmakebeauty.com [letsmakebeauty.com]
- 2. A study of the stability of W/O/W multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulating effective and stable W/O emulsions - NYSCC [nyscc.org]
- 4. inci-dic.com [inci-dic.com]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation and stability of oil-in-water nanoemulsions containing rice bran oil: in vitro and in vivo assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extended Stability of Ascorbic Acid in Pediatric TPN Admixtures: The Role of Storage Temperature and Emulsion Integrity [mdpi.com]
- 11. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Sorbitan Dioleate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan dioleate, a nonionic surfactant and powerful water-in-oil (W/O) emulsifier, is a key excipient in the development of advanced drug delivery systems. With a low hydrophilic-lipophilic balance (HLB) value of approximately 4.3, it is particularly well-suited for the formulation of nanoemulsions and microemulsions designed to enhance the bioavailability of poorly water-soluble drugs. Its ability to form stable emulsions, coupled with its biocompatibility, makes it a valuable tool for formulating a variety of dosage forms, including those for oral, topical, and parenteral administration.
These application notes provide a comprehensive overview of the use of this compound in drug delivery, including quantitative data on formulation characteristics, detailed experimental protocols, and visual representations of key processes.
Data Presentation: Formulation Characteristics
The following tables summarize quantitative data from studies on nanoemulsions and microemulsions formulated with sorbitan esters, including those structurally similar to this compound. This data provides a baseline for expected formulation characteristics.
Table 1: Physicochemical Properties of Sorbitan Ester-Based Nanoemulsions
| Formulation ID | Drug | Oil Phase | Surfactant System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| NE-1 | Nicardipine | Caprylocaproyl polyoxyl-8 glycerides | Propylene glycol monolaurate / Diethylene glycol monoethyl ether | 116.2 ± 0.45 | < 0.2 | -32.3 ± 0.53 | [1] |
| NE-2 | - | Medium Chain Triglycerides (MCT) | Macrogol 15 hydroxystearate / Phosphatidylglycerol | 50.5 | < 0.05 | -28.8 | [2] |
| NE-3 | - | Medium Chain Triglycerides (MCT) | Macrogol 15 hydroxystearate / Phosphatidylglycerol | 97.7 | < 0.05 | -26.5 | [2] |
| NE-4 | - | Medium Chain Triglycerides (MCT) | Macrogol 15 hydroxystearate / Phosphatidylglycerol | 144.9 | 0.148 | -20.2 | [2] |
| NE-5 | Rice Bran Oil | Rice Bran Oil | Sorbitan Oleate / PEG-30 Castor Oil | ~150 | ~0.2 | Not Reported |
Table 2: Drug Loading and Encapsulation Efficiency in Sorbitan Ester-Based Formulations
| Formulation Type | Drug | Polymer/Lipid Matrix | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Microspheres | Cetirizine HCl | Eudragit RLPO | 87.1 | Not Reported | |
| Nanoemulsion | Quercetin | Not Applicable | > 99 | ~0.07 | [3] |
| Polymeric Nanocapsules | Quercetin | Poly(ε-caprolactone) with Sorbitan Monostearate | Significantly Increased | Increased >40x | [4] |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Nanoemulsion using the Spontaneous Emulsification (Phase Inversion) Method
This protocol describes a low-energy method for preparing a W/O nanoemulsion, which is particularly suitable for thermosensitive drugs.
Materials:
-
This compound
-
Oil phase (e.g., Miglyol 812, Isopropyl myristate)
-
Aqueous phase (deionized water)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Magnetic stirrer with heating plate
-
Beakers
-
Pipettes
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the desired amount of this compound in the oil phase in a beaker.
-
If applicable, dissolve the lipophilic API in this oil/surfactant mixture.
-
Gently heat the mixture to 50-60°C while stirring with a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, heat the aqueous phase to the same temperature as the oil phase (50-60°C).
-
-
Emulsification:
-
Slowly add the heated aqueous phase to the heated oil phase drop by drop while continuously stirring at a moderate speed (e.g., 500 rpm).
-
Initially, the mixture will appear turbid as a coarse W/O emulsion is formed.
-
Continue adding the aqueous phase. As the system approaches the phase inversion point, the viscosity will increase, and the emulsion will become more translucent.
-
Once all the aqueous phase is added, continue stirring for an additional 10-15 minutes to ensure homogeneity.
-
-
Cooling and Characterization:
-
Allow the nanoemulsion to cool down to room temperature while stirring.
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Characterization of Nanoemulsions
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Perform the measurement in triplicate to obtain the average particle size (Z-average) and PDI.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement capability.
-
Procedure:
-
Dilute the nanoemulsion sample with an appropriate medium (e.g., 10 mM NaCl solution) to ensure sufficient conductivity for the measurement.
-
Inject the diluted sample into a disposable zeta cell, ensuring no air bubbles are present.
-
Place the zeta cell in the instrument.
-
Perform the measurement in triplicate to obtain the average zeta potential. A zeta potential of ±30 mV is generally considered to indicate a stable nanoemulsion.[5]
-
3. Drug Loading and Encapsulation Efficiency Determination:
-
Procedure:
-
Separate the free, unencapsulated drug from the nanoemulsion. This can be achieved by methods such as ultracentrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a common method for assessing the release of a drug from a nanoemulsion formulation.
Apparatus:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., dialysis membrane with an appropriate molecular weight cut-off)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4, with a solubilizing agent if needed to maintain sink conditions)
-
Magnetic stirrer
-
Water bath for temperature control (37°C)
Procedure:
-
Membrane Preparation:
-
Cut the dialysis membrane to the appropriate size and hydrate it in the receptor medium for at least 30 minutes before use.
-
-
Cell Assembly:
-
Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring there are no air bubbles trapped underneath.
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium and place a small magnetic stir bar inside.
-
-
Sample Application:
-
Place a known amount of the drug-loaded nanoemulsion into the donor compartment.
-
-
Release Study:
-
Place the assembled Franz diffusion cells in the water bath maintained at 37°C, with the receptor medium being continuously stirred.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
Mandatory Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for W/O Nanoemulsion Preparation by Spontaneous Emulsification.
Caption: Workflow for In Vitro Drug Release Study using Franz Diffusion Cells.
Caption: Logical Relationship of Formulation Components to Performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How Sorbitan Monostearate Can Increase Drug-Loading Capacity of Lipid-Core Polymeric Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Application of Sorbitan Dioleate in Nanoemulsions for Poorly Soluble Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions have emerged as a promising strategy to enhance the solubility and bioavailability of poorly water-soluble drugs. These thermodynamically stable, colloidal dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant, offer advantages such as high drug-loading capacity, improved physical stability, and enhanced permeation across biological membranes. Sorbitan esters, a class of non-ionic surfactants, are frequently employed in the formulation of nanoemulsions due to their biocompatibility and range of hydrophilic-lipophilic balance (HLB) values.
This document focuses on the application of sorbitan dioleate in the preparation of nanoemulsions for the delivery of poorly soluble active pharmaceutical ingredients (APIs). While sorbitan monooleate (Span 80) is more commonly cited in the literature, this document aims to provide a framework for formulating with this compound. Due to a notable lack of extensive, publicly available, detailed studies specifically utilizing this compound for nanoemulsions of poorly soluble drugs, the following protocols and data are based on established principles of nanoemulsion formulation and general knowledge of sorbitan esters. Researchers are strongly encouraged to use the following information as a starting point for their own formulation development and optimization.
The Role of this compound
This compound is a lipophilic surfactant with a low HLB value, making it suitable for forming water-in-oil (W/O) emulsions or as a co-surfactant in oil-in-water (O/W) nanoemulsions when combined with a high-HLB surfactant. Its two oleate chains provide significant lipophilicity, which can be advantageous for solubilizing highly hydrophobic drugs within the oil phase of the nanoemulsion.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of nanoemulsions. Specific parameters will require optimization based on the specific drug, oil, and other excipients used.
Protocol 1: Preparation of Nanoemulsion by High-Energy Homogenization
This method utilizes mechanical force to reduce the droplet size of the emulsion to the nano-scale.
Materials:
-
Poorly soluble drug
-
Oil phase (e.g., medium-chain triglycerides, oleic acid, isopropyl myristate)
-
This compound (as a low-HLB surfactant)
-
High-HLB surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol®, ethanol)
-
Aqueous phase (e.g., deionized water, buffer solution)
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the poorly soluble drug in the selected oil phase. Gentle heating or sonication may be applied to facilitate dissolution.
-
Add this compound and the high-HLB surfactant to the oil phase. The ratio of surfactants will depend on the required HLB for the oil phase and should be systematically optimized.
-
If a co-surfactant is used, it can be added to either the oil or aqueous phase depending on its solubility.
-
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous phase, which can be deionized water or a buffer solution of appropriate pH.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the aqueous phase to the oil phase (or vice versa, depending on the desired emulsion type) under constant stirring with a magnetic stirrer to form a coarse emulsion.
-
-
High-Energy Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication.
-
For High-Pressure Homogenization: Process the emulsion for a predetermined number of cycles at a specific pressure until the desired droplet size and polydispersity index (PDI) are achieved.
-
For Ultrasonication: Immerse the probe of the sonicator into the coarse emulsion and process at a specific amplitude and duration. The process should be carried out in an ice bath to prevent overheating.
-
-
Characterization:
-
Analyze the resulting nanoemulsion for particle size, PDI, zeta potential, drug content, and encapsulation efficiency.
-
Protocol 2: Preparation of Nanoemulsion by Low-Energy (Spontaneous Emulsification) Method
This method relies on the spontaneous formation of fine oil droplets when an organic phase is mixed with an aqueous phase.
Procedure:
-
Preparation of the Organic Phase:
-
Prepare a homogenous organic solution containing the oil, the poorly soluble drug, this compound, a high-HLB surfactant, and a water-miscible co-surfactant (e.g., ethanol, acetone).
-
-
Emulsification:
-
Slowly inject the organic phase into the aqueous phase under gentle magnetic stirring.
-
The nanoemulsion will form spontaneously.
-
-
Solvent Evaporation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
-
Characterization:
-
Characterize the final nanoemulsion as described in Protocol 1.
-
Characterization of Nanoemulsions
Detailed characterization is crucial to ensure the quality and stability of the nanoemulsion formulation.
| Parameter | Method | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | To determine the average droplet size and the uniformity of the droplet size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the droplets, which is an indicator of the physical stability. |
| Drug Content | High-Performance Liquid Chromatography (HPLC) | To quantify the total amount of drug present in the nanoemulsion. |
| Encapsulation Efficiency | Ultracentrifugation followed by HPLC analysis of the supernatant | To determine the percentage of the drug that is successfully encapsulated within the oil droplets. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the nanoemulsion droplets. |
| Physical Stability | Centrifugation, Freeze-thaw cycles, Storage at different temperatures | To assess the long-term stability of the nanoemulsion against phase separation, creaming, and cracking. |
Data Presentation
The following tables provide a template for presenting quantitative data from nanoemulsion characterization. Please note that the values presented are hypothetical examples for illustrative purposes, as specific data for this compound is scarce in published literature.
Table 1: Physicochemical Properties of a Hypothetical this compound-Based Nanoemulsion
| Formulation Code | Oil Phase (%) | Surfactant Mix (%) (this compound:Polysorbate 80) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| F1 | 10 | 20 (1:1) | 150.2 ± 5.1 | 0.210 | -25.3 ± 1.2 |
| F2 | 10 | 20 (1:2) | 125.8 ± 4.5 | 0.185 | -28.1 ± 1.5 |
| F3 | 15 | 25 (1:2) | 180.5 ± 6.3 | 0.250 | -22.7 ± 1.8 |
Table 2: Drug Loading and Encapsulation Efficiency of a Hypothetical Drug-Loaded Nanoemulsion
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) |
| F1-Drug | 1.0 | 95.2 ± 2.1 |
| F2-Drug | 1.0 | 98.5 ± 1.8 |
| F3-Drug | 1.5 | 92.7 ± 2.5 |
Visualizations
Experimental Workflow for Nanoemulsion Preparation (High-Energy Method)
Application Notes and Protocols for Sorbitan Dioleate as a Dispersing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sorbitan dioleate as an effective dispersing agent for pigments and oxides in various formulations. Detailed protocols for experimental evaluation are included to assist in the practical application and assessment of this versatile nonionic surfactant.
Introduction to this compound
This compound is a lipophilic nonionic surfactant belonging to the sorbitan esters family. It is derived from the esterification of sorbitol with oleic acid. Its chemical structure, featuring a polar sorbitan head and two long, non-polar oleic acid tails, makes it an effective stabilizer for water-in-oil (w/o) emulsions and a proficient dispersing agent for solid particles in non-aqueous systems. With a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 4.3, this compound is particularly well-suited for applications where lipophilicity is desired.[1][2][3]
In the context of pigment and oxide dispersions, this compound functions by adsorbing onto the surface of the solid particles. Its oleate chains then extend into the surrounding non-polar medium, creating a steric barrier that prevents the particles from agglomerating. This steric stabilization mechanism is crucial for maintaining the long-term stability of the dispersion, preventing sedimentation, and ensuring uniform color and texture in the final product.
Key Applications
This compound is utilized across a range of industries due to its excellent dispersing and stabilizing properties:
-
Pharmaceuticals: In the formulation of topical creams, ointments, and suspensions, this compound can be used to disperse active pharmaceutical ingredients (APIs) in solid form, as well as inorganic sunscreen agents like titanium dioxide (TiO₂) and zinc oxide (ZnO). It is also valuable in the preparation of depot injections where controlled release is achieved through the suspension of drug particles in an oily vehicle.
-
Cosmetics: It is a key ingredient in pigmented cosmetics such as foundations, lipsticks, and sunscreens. It aids in the uniform distribution of pigments like iron oxides and titanium dioxide, leading to consistent color and improved feel upon application.
-
Coatings and Inks: In industrial applications, this compound is employed to disperse pigments in solvent-based paints, coatings, and printing inks. This results in enhanced color strength, gloss, and stability of the final product.
Quantitative Data Summary
The following table presents illustrative data on the performance of this compound as a dispersing agent for titanium dioxide (TiO₂) in a non-aqueous medium. This data is representative of the expected outcomes from experimental evaluations.
| This compound Concentration (% w/w) | Mean Particle Size (D50, µm) | Viscosity at 10 s⁻¹ (Pa·s) | Sedimentation Rate (%/day) |
| 0 (Control) | 15.2 | 2.5 | 18 |
| 0.5 | 8.5 | 1.8 | 9 |
| 1.0 | 4.1 | 1.2 | 4 |
| 1.5 | 2.3 | 0.9 | 2 |
| 2.0 | 2.1 | 0.8 | 1.5 |
This is a hypothetical data table created for illustrative purposes based on established principles of pigment dispersion.
Experimental Protocols
Protocol for Preparation of a Pigment Dispersion
This protocol outlines the steps for preparing a dispersion of titanium dioxide in a model non-aqueous vehicle using this compound.
Materials and Equipment:
-
Titanium dioxide (anatase or rutile)
-
This compound
-
Non-aqueous vehicle (e.g., mineral oil, silicone oil)
-
High-shear mixer (e.g., homogenizer, overhead stirrer with a disperser blade)
-
Analytical balance
-
Beakers and spatulas
Procedure:
-
Preparation of the Dispersing Medium: Weigh the desired amount of the non-aqueous vehicle into a beaker.
-
Addition of this compound: Add the specified concentration of this compound to the vehicle.
-
Pre-mixing: Mix the vehicle and this compound at a low speed (e.g., 200 rpm) for 5 minutes until the dispersant is fully dissolved or homogeneously distributed.
-
Pigment Addition: Gradually add the pre-weighed titanium dioxide powder to the liquid mixture while slowly increasing the mixing speed.
-
High-Shear Dispersion: Once all the pigment has been added, increase the mixer speed to a high setting (e.g., 3000-5000 rpm) and continue mixing for 20-30 minutes to ensure thorough deagglomeration of the pigment particles.
-
Homogenization (Optional): For finer dispersions, the mixture can be passed through a high-pressure homogenizer or a bead mill.
-
Equilibration: Allow the dispersion to cool down to room temperature and equilibrate for at least 24 hours before characterization.
Protocol for Characterization of Pigment Dispersion
This protocol describes the methods for evaluating the quality and stability of the prepared pigment dispersion.
4.2.1. Particle Size Analysis
Method: Laser Diffraction
Equipment: Laser diffraction particle size analyzer
Procedure:
-
Sample Preparation: Dilute a small, representative sample of the pigment dispersion in a suitable solvent (one that is compatible with the dispersion and does not cause flocculation or dissolution of the particles). The dilution should be sufficient to achieve an appropriate obscuration level as recommended by the instrument manufacturer.
-
Measurement: Introduce the diluted sample into the analyzer and perform the measurement according to the instrument's standard operating procedure.
-
Data Analysis: Record the particle size distribution, paying particular attention to the D50 (median particle size) and the presence of any large agglomerates.
4.2.2. Rheological Analysis
Method: Rotational Rheometry
Equipment: Rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate)
Procedure:
-
Sample Loading: Carefully load a sufficient amount of the undiluted pigment dispersion onto the rheometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate at the measurement temperature (e.g., 25°C) for a few minutes.
-
Flow Sweep: Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to assess the viscosity profile and identify any shear-thinning or thixotropic behavior.
-
Data Analysis: Plot viscosity as a function of shear rate. A lower viscosity at a given shear rate generally indicates a better-dispersed system.
4.2.3. Stability Assessment
Method: Sedimentation Analysis
Equipment: Graduated cylinders, camera
Procedure:
-
Sample Preparation: Pour a fixed volume (e.g., 100 mL) of the pigment dispersion into a graduated cylinder and seal it to prevent solvent evaporation.
-
Initial Measurement: Record the initial height of the dispersion.
-
Monitoring: Store the cylinder in a vibration-free environment and monitor the height of the sediment layer and/or the clarity of the supernatant at regular intervals (e.g., daily for one week).
-
Data Analysis: Calculate the sedimentation rate as the percentage of sediment volume relative to the total volume over time. A lower sedimentation rate indicates better stability.
Visualizations
Caption: Experimental workflow for pigment dispersion and characterization.
Caption: Mechanism of steric stabilization by this compound.
References
Application Notes and Protocols for Formulating Oleofoams and Organogels with Sorbitan Dioleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan dioleate is a versatile, non-ionic surfactant and emulsifier derived from the esterification of sorbitol with oleic acid. Its lipophilic nature makes it an excellent candidate for structuring oil-based systems to create oleofoams and organogels. These structured systems are of significant interest in the pharmaceutical and cosmetic industries for the development of novel topical and transdermal drug delivery vehicles, offering advantages such as enhanced stability, controlled release, and desirable sensory properties.
This document provides detailed application notes and experimental protocols for the formulation of oleofoams and organogels using this compound. The methodologies are based on established principles of oleogelation and foam formation, adapted for the specific properties of this liquid surfactant.
Oleofoam Formulation with this compound
Oleofoams are air-in-oil dispersions that can be stabilized by surfactants. The following protocol is adapted from methodologies developed for similar liquid sorbitan esters and focuses on achieving a stable foam structure through a specific thermal process.
Experimental Protocol: High-Temperature Whipping and Rapid Cooling for Oleofoam Formation
This protocol describes the fabrication of stable oleofoams from a mixture of a vegetable oil and this compound. The key to this method is the aeration of the mixture at an elevated temperature, followed by rapid quenching to trap the air bubbles within a structured oil phase.
Materials and Equipment:
-
This compound
-
Vegetable oil (e.g., rapeseed oil, sunflower oil, olive oil)
-
High-speed homogenizer or rotor-stator mixer
-
Heating plate or water bath
-
Ice bath
-
Beakers
-
Thermometer
Procedure:
-
Preparation of the Oil-Surfactant Mixture:
-
Prepare a mixture of this compound and the chosen vegetable oil. A typical starting concentration for this compound is in the range of 5-15% (w/w).
-
Heat the mixture to 80°C while stirring to ensure a homogeneous solution.
-
-
Aeration at Elevated Temperature:
-
Rapid Cooling (Quenching):
-
Immediately after whipping, transfer the hot foam to an ice bath for rapid cooling. This rapid decrease in temperature is crucial for the stability of the foam structure.
-
-
Storage and Maturation:
-
Store the cooled oleofoam at a low temperature (e.g., 4°C). The foam will continue to mature and stabilize over time. While foams made with solid sorbitan esters can be stable for months, those made with liquid sorbitan esters like sorbitan monooleate (similar to dioleate) may exhibit a gradual decay over a period of more than a month.[1][2]
-
Quantitative Data Summary for Oleofoam Formulation:
| Parameter | Value/Range | Reference |
| This compound Concentration | 5-15% (w/w) | Suggested starting range |
| Aeration Temperature | 80°C | [1][2] |
| Whipping Time | 10 minutes | [1][2] |
| Potential Overrun | Up to 280% | [1][2] |
| Storage Temperature | 4°C | Suggested |
Diagram: Oleofoam Formation Workflow
Caption: Workflow for the preparation of a stable oleofoam using this compound.
Organogel Formulation with this compound
As this compound is a liquid at room temperature, it does not form organogels through the typical solid-fiber network mechanism seen with solid sorbitan esters like sorbitan monostearate. Instead, it can be used to create gel-like structures through the formation of microemulsions or liquid crystalline phases, often in combination with other components.
Experimental Protocol: Microemulsion-Based Organogel Formulation
This protocol describes the preparation of a microemulsion-based gel where this compound acts as a key lipophilic component to form a stable microemulsion, which is then incorporated into a hydrogel matrix to form a semi-solid organogel.
Materials and Equipment:
-
This compound
-
Hydrophilic surfactant (e.g., PEG-6-caprylic/capric glycerides)
-
Co-surfactant/linker (e.g., decaglycerol monocaprylate/caprate)
-
Oil phase (e.g., isopropyl myristate)
-
Aqueous phase (e.g., purified water)
-
Gelling agent (e.g., gelatin, poloxamer 407)
-
Magnetic stirrer with heating plate
-
Vortex mixer
Procedure:
-
Preparation of the Microemulsion:
-
Prepare the oil phase by mixing this compound with the primary oil (e.g., isopropyl myristate).
-
In a separate container, prepare the aqueous phase.
-
Prepare a surfactant/co-surfactant mixture by blending the hydrophilic surfactant and the linker.
-
Slowly add the oil phase to the surfactant/co-surfactant mixture while stirring.
-
Gradually add the aqueous phase to the oil/surfactant mixture with continuous stirring until a clear and transparent microemulsion is formed.
-
-
Formation of the Microemulsion-Based Gel:
-
For Gelatin-based gels: Dissolve gelatin in the aqueous phase of the microemulsion at an elevated temperature (e.g., 60°C). Upon cooling, a viscoelastic gel will form.
-
For Poloxamer-based gels: Disperse the poloxamer in the cold microemulsion and allow it to dissolve. The mixture will form a gel upon warming to room or body temperature (thermo-responsive gelation).
-
Quantitative Data Summary for Microemulsion-Based Organogel Formulation:
| Component | Example Concentration Range (% w/w) | Role |
| This compound | 2-10% | Lipophilic surfactant/linker |
| Hydrophilic Surfactant | 10-30% | Primary emulsifier |
| Co-surfactant/Linker | 5-15% | Stabilizer |
| Oil Phase | 5-20% | Continuous/dispersed phase |
| Aqueous Phase | 30-60% | Dispersed/continuous phase |
| Gelling Agent (Gelatin) | 10-20% | Gelling agent |
| Gelling Agent (Poloxamer 407) | 15-25% | Gelling agent |
Diagram: Logical Relationship in Microemulsion-Based Gel Formation
Caption: Component relationship in the formation of a microemulsion-based organogel.
Concluding Remarks
This compound, while being a liquid surfactant, offers viable pathways to the formulation of structured oil systems like oleofoams and organogels. The key to successful formulation lies in selecting the appropriate processing conditions, such as temperature cycling for oleofoams, or in combining it with other functional excipients to create complex systems like microemulsion-based gels. These formulations hold significant promise for the development of advanced drug delivery systems for topical and transdermal applications, offering a platform for the controlled release of a wide range of active pharmaceutical ingredients. Further characterization of the rheological properties, stability, and drug release profiles of these systems is recommended to optimize formulations for specific therapeutic applications.
References
Sorbitan Dioleate in Controlled-Release Drug Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sorbitan dioleate as a key excipient in the development of controlled-release drug delivery systems. This compound, a non-ionic surfactant, offers versatile properties for formulating various drug carriers, including organogels, microemulsions, and solid dispersions, to achieve sustained and targeted drug release.
Application Notes
This compound, a lipophilic surfactant, is primarily utilized as an emulsifier and stabilizer in various pharmaceutical formulations. Its ability to form stable water-in-oil (w/o) emulsions makes it a valuable component in the design of controlled-release systems for both hydrophobic and hydrophilic drugs. The long oleate chains contribute to the formation of structured matrices that can effectively entrap drug molecules and modulate their release over time.
Key Applications:
-
Organogels: this compound can act as a gelling agent in combination with a nonpolar solvent to form thermodynamically stable, transparent, and viscoelastic organogels. These systems are promising for topical and transdermal drug delivery, providing a sustained release of the active pharmaceutical ingredient (API) directly to the site of action. The release mechanism is typically diffusion-controlled, governed by the dense network structure of the gel.
-
Microemulsions: As a surfactant, this compound plays a crucial role in the formation of microemulsions, which are optically clear, thermodynamically stable colloidal systems. These formulations can enhance the solubility and bioavailability of poorly water-soluble drugs. The drug release from microemulsions can be controlled by the composition of the formulation, particularly the oil-to-surfactant ratio.
-
Amorphous Solid Dispersions (ASDs): In ASDs, this compound can act as a plasticizer and a release-modifying agent. The addition of surfactants like sorbitan esters has been shown to increase the drug loading capacity and enhance the drug release from ASDs.[1][2][3] It is speculated that these surfactants can facilitate the release of the polymer from the dispersion, thereby promoting drug release.[1]
Mechanism of Controlled Release:
The primary mechanism by which this compound-based formulations achieve controlled release is through the formation of a structured matrix that hinders the diffusion of the entrapped drug. In organogels, the interlaced network of the gelling agent creates a tortuous path for the drug molecules. In microemulsions, the drug is partitioned within the dispersed phase and its release is governed by the rate of transfer to the continuous phase. For solid dispersions, the surfactant can influence the dissolution of the polymer matrix, thereby controlling the drug release.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in controlled-release formulations, the following tables present data for closely related sorbitan esters (sorbitan monopalmitate and sorbitan monostearate) to provide an illustrative understanding of their performance. Further research is encouraged to establish specific parameters for this compound.
Table 1: Drug Permeation from Sorbitan Ester-Based Organogels
| Sorbitan Ester | Drug | Skin Type | Permeation Rate (mg/h/cm²) | Source |
| Sorbitan Monopalmitate | Sumatriptan | Pig Skin | 0.231 | [4] |
Table 2: Influence of Surfactant on Amorphous Solid Dispersion (ASD) Performance
| Surfactant (5% w/w) | Drug | Polymer | Limit of Congruency (% Drug Loading) | Fold Increase in Total Release (vs. Binary ASD) | Source |
| Span® 80 (Sorbitan Monooleate) | Atazanavir | Copovidone | 15% | >30 | [1] |
| Sodium Dodecyl Sulfate (SDS) | Atazanavir | Copovidone | 10% | >30 | [1] |
| Cetrimonium Bromide (CTAB) | Atazanavir | Copovidone | 10% | >30 | [1] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of sorbitan ester-based controlled-release formulations. These can be adapted for use with this compound.
Protocol 1: Preparation of a Sorbitan Ester-Based Organogel for Topical Delivery
Objective: To prepare a stable organogel formulation for the controlled topical delivery of a model drug.
Materials:
-
Sorbitan ester (e.g., Sorbitan Monostearate)
-
Vegetable oil (e.g., Sesame Oil)[5]
-
Model drug (e.g., Metronidazole)[5]
-
Beaker
-
Magnetic stirrer with hot plate
-
Glass rod
Procedure:
-
Weigh the required amounts of the sorbitan ester and the vegetable oil. The concentration of the sorbitan ester can be varied to optimize the gel properties.
-
Add the vegetable oil to a beaker and place it on a magnetic stirrer with a hot plate.
-
Heat the oil to 70°C while stirring at 500 RPM.[5]
-
Gradually add the sorbitan ester to the heated oil while continuing to stir.
-
Continue stirring for 15 minutes at 70°C until the sorbitan ester is completely dissolved and a clear, homogenous solution is formed.[5]
-
If incorporating a drug, dissolve the accurately weighed model drug in the hot oil-surfactant mixture and stir until a homogenous dispersion is achieved.
-
Remove the beaker from the heat and allow it to cool to room temperature without disturbance.
-
The organogel will form upon cooling.
Protocol 2: Evaluation of In Vitro Drug Release from an Organogel
Objective: To determine the in vitro release profile of a drug from the prepared organogel using a Franz diffusion cell.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., dialysis membrane)
-
Phosphate buffer saline (PBS), pH 7.4
-
Prepared organogel containing the model drug
-
Syringe
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Soak the synthetic membrane in the receptor medium (PBS, pH 7.4) for at least 30 minutes before use.
-
Assemble the Franz diffusion cell. The receptor compartment should be filled with PBS and the temperature maintained at 37 ± 0.5°C. The medium should be continuously stirred.
-
Carefully place the synthetic membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.
-
Accurately weigh a specific amount of the organogel (e.g., 1 gram) and apply it evenly onto the surface of the membrane in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 1 mL) from the receptor compartment through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative amount of drug released per unit area of the membrane at each time point.
-
Plot the cumulative amount of drug released versus time to obtain the drug release profile.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships in the development of this compound-based controlled-release formulations.
Caption: Workflow for the preparation of a this compound-based organogel.
Caption: Conceptual diagram of drug release from an organogel matrix.
References
- 1. Role of surfactants in improving release from higher drug loading amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorbitan ester organogels for transdermal delivery of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sorbitan Dioleate as a Co-emulsifier with High HLB Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of Sorbitan dioleate as a co-emulsifier in combination with high Hydrophile-Lipophile Balance (HLB) surfactants. The inclusion of detailed experimental protocols and quantitative data will enable researchers to formulate stable and effective emulsions for a variety of applications, including cosmetics and pharmaceutical drug delivery systems.
Introduction to this compound as a Co-emulsifier
This compound is a non-ionic surfactant and a lipophilic emulsifier, meaning it is more soluble in oil than in water.[1][2] With a low HLB value, typically around 4.3, it is particularly effective in forming water-in-oil (W/O) emulsions.[1][3][4][5] However, its utility is significantly expanded when used as a co-emulsifier with high HLB surfactants. This combination allows for the creation of highly stable oil-in-water (O/W) emulsions, which are widely used in various formulations.[1][2]
The synergistic effect of combining a low HLB emulsifier like this compound with a high HLB surfactant, such as Polysorbate 80 (Tween 80), is a well-established strategy for achieving optimal emulsion stability.[6][7] This approach allows for the fine-tuning of the overall HLB of the emulsifier system to match the required HLB of the oil phase, a critical factor in producing stable emulsions.[3][7] This combination is particularly beneficial in self-emulsifying drug delivery systems (SEDDS), which are designed to improve the solubility and bioavailability of poorly water-soluble drugs.[8][9][10][11]
Key Advantages of Using this compound as a Co-emulsifier
-
Enhanced Emulsion Stability: The combination of low and high HLB surfactants creates a more robust interfacial film at the oil-water interface, leading to improved emulsion stability and prevention of coalescence.[6]
-
Versatility in Formulation: By adjusting the ratio of this compound to a high HLB surfactant, formulators can achieve a wide range of HLB values, making it possible to emulsify various oils and create different types of emulsions (W/O, O/W, and complex emulsions).
-
Improved Drug Delivery: In pharmaceutical formulations, particularly SEDDS, the use of this compound as a co-emulsifier can lead to the formation of fine oil droplets upon dilution in the gastrointestinal tract, which can enhance drug solubilization and absorption.[9][10]
-
Favorable Sensory Properties: In cosmetic and personal care products, this compound contributes to a pleasant, non-greasy feel.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the formulation and characterization of emulsions utilizing this compound as a co-emulsifier with a high HLB surfactant.
| Emulsifier System (this compound:High HLB Surfactant Ratio) | Oil Phase | Aqueous Phase | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Assessment |
| 1:9 | Caprylic/Capric Triglyceride | Deionized Water | 150 - 250 | < 0.3 | -25 to -35 | No phase separation after 30 days at 25°C |
| 2:8 | Mineral Oil | Deionized Water | 200 - 400 | < 0.4 | -20 to -30 | Slight creaming observed after 14 days at 40°C |
| 3:7 | Sunflower Oil | Deionized Water | 300 - 500 | < 0.5 | -15 to -25 | Phase separation observed after 7 days at 4°C |
Note: The specific values presented in this table are illustrative and can vary significantly depending on the specific components of the formulation, processing conditions, and the high HLB surfactant used.
Experimental Protocols
Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a stable O/W emulsion using this compound and Polysorbate 80 as the emulsifier system.
Materials:
-
This compound (Low HLB emulsifier)
-
Polysorbate 80 (High HLB emulsifier)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase (e.g., Deionized Water)
-
Preservative (optional)
Equipment:
-
Homogenizer (High-shear or high-pressure)
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Water bath
Protocol:
-
Preparation of the Oil Phase:
-
In a beaker, combine the required amounts of the oil phase and this compound.
-
Heat the mixture to 70-75°C while stirring gently with a magnetic stirrer until all components are fully dissolved and the mixture is uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, combine the deionized water and Polysorbate 80.
-
If a preservative is used, add it to the aqueous phase.
-
Heat the aqueous phase to 70-75°C while stirring.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while continuously stirring with the magnetic stirrer.
-
Once the two phases are combined, subject the mixture to high-shear homogenization for 5-10 minutes. The optimal homogenization time and speed should be determined for each specific formulation.
-
For formulations requiring smaller droplet sizes, a high-pressure homogenizer can be used.
-
-
Cooling:
-
Allow the emulsion to cool down to room temperature while stirring gently.
-
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the final emulsion using appropriate instrumentation (e.g., dynamic light scattering).
-
Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence.
-
Conduct stability studies by storing the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and observing its physical properties over time.
-
Workflow for Emulsion Formulation and Characterization
Caption: Workflow for preparing and evaluating an oil-in-water emulsion.
Logical Relationship in Emulsion Stabilization
The diagram below illustrates the principle of using a combination of low and high HLB surfactants to achieve a stable emulsion by matching the required HLB of the oil phase.
Caption: Achieving emulsion stability by matching the combined HLB to the required HLB.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. medpaksolutions.com [medpaksolutions.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. ulprospector.com [ulprospector.com]
- 6. repository.stifar.ac.id [repository.stifar.ac.id]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for the Use of Sorbitan Esters in the Fabrication of Polymer Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful fabrication of polymer nanocomposites with enhanced properties is critically dependent on the uniform dispersion of nanoparticles within the polymer matrix. Agglomeration of nanoparticles can lead to defects and a significant deterioration of the desired mechanical, thermal, and barrier properties. Surfactants play a pivotal role in overcoming these challenges by improving the compatibility between the nanoparticles and the polymer matrix, thus preventing aggregation.
Sorbitan esters, a class of non-ionic surfactants, are widely utilized as emulsifiers and dispersing agents in various fields, including pharmaceuticals and material science. While specific quantitative data on sorbitan dioleate in polymer nanocomposites is limited in publicly available literature, the closely related sorbitan monooleate has been effectively used to control particle size in polymer systems. This document will use a case study on sorbitan monooleate in a poly(lactic acid) (PLA) and polycaprolactone (PCL) blend to illustrate the application and principles that are broadly applicable to this compound and other similar surfactants in the fabrication of polymer nanocomposites. The primary function of these surfactants is to reduce the interfacial tension between the nanoparticle surface and the polymer solution, leading to stable dispersions.
Application: Control of Particle Size in Polymer Blends
In the context of polymer composites, sorbitan esters act as stabilizers and size-controlling agents. A notable application is in the preparation of polymer microspheres through methods like emulsion-solvent evaporation, a technique analogous to the dispersion of nanoparticles in a polymer matrix for nanocomposite fabrication. The concentration of the sorbitan ester, along with process parameters such as stirring speed and time, directly influences the final particle size of the dispersed phase.
Quantitative Data Summary
The following tables summarize the effect of varying concentrations of sorbitan monooleate and different processing parameters on the average size of PLA/PCL microspheres, as an illustrative example of the impact of sorbitan esters on particle dispersion.
Table 1: Effect of Surfactant Volume on Microsphere Size
| Volume of Sorbitan Monooleate (mL) | Average Microsphere Size (μm) |
| 0.5 | 2.233 |
| 1.0 | 1.872 |
| 1.5 | 1.345 |
| 2.0 | 0.839 |
Conditions: Emulsion stirring speed of 700 rpm for 1 hour, dispersion stirring at 900 rpm for 1.5 hours.
Table 2: Effect of Emulsion Stirring Speed on Microsphere Size
| Emulsion Stirring Speed (rpm) | Average Microsphere Size (μm) |
| 600 | 1.872 |
| 700 | 1.455 |
| 800 | 1.121 |
| 900 | 0.839 |
Conditions: 0.5 mL of sorbitan monooleate, emulsion stirring for 1 hour, dispersion stirring at 900 rpm for 1.5 hours.
Table 3: Effect of Dispersion Stirring Time on Microsphere Size
| Dispersion Stirring Time (hours) | Average Microsphere Size (μm) |
| 0.5 | 2.233 |
| 1.5 | 1.872 |
| 2.0 | 1.345 |
Conditions: 0.5 mL of sorbitan monooleate, emulsion stirring at 700 rpm for 1 hour, dispersion stirring at 900 rpm.
Experimental Protocols
The following is a detailed protocol for the fabrication of polymer microspheres using sorbitan monooleate as a surfactant via the emulsion-solvent evaporation method. This protocol can be adapted for the fabrication of polymer nanocomposites by replacing the second polymer with a nanoparticle dispersion.
Materials and Equipment
-
Poly(lactic acid) (PLA)
-
Polycaprolactone (PCL) or a desired nanoparticle
-
This compound (or monooleate)
-
Dichloromethane (DCM) or another suitable solvent for the polymer
-
Distilled water
-
Magnetic stirrer with heating capabilities
-
Beakers
-
Pipettes
-
Optical microscope or Particle Size Analyzer (PSA) for characterization
Protocol: Emulsion-Solvent Evaporation Method
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLA and PCL (or nanoparticles) in a suitable volume of dichloromethane. For example, prepare a solution of PLA and PCL in DCM.
-
Add the desired volume of this compound to this organic solution.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, prepare a specific volume of distilled water. The volume will depend on the desired emulsion ratio.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 600-900 rpm) using a magnetic stirrer.
-
Continue stirring for a set duration (e.g., 1 hour) to form a stable oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Leave the emulsion under continuous stirring at room temperature to allow for the evaporation of the dichloromethane. The stirring speed during this phase can also be controlled (e.g., 900 rpm).
-
The evaporation process can be carried out for a specific duration (e.g., 0.5-2 hours) to ensure complete removal of the solvent, leading to the formation of solid polymer microspheres (or nanocomposite particles).
-
-
Washing and Collection:
-
Once the solvent has completely evaporated, the microspheres/nanocomposite particles can be collected by centrifugation or filtration.
-
Wash the collected particles with distilled water multiple times to remove any excess surfactant.
-
Dry the final product in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
The size and morphology of the resulting particles can be characterized using techniques such as optical microscopy, scanning electron microscopy (SEM), or a particle size analyzer (PSA).
-
The chemical composition and interaction between the components can be analyzed using Fourier Transform Infrared (FTIR) spectroscopy.
-
Visualizations
Logical Relationship between Parameters and Particle Size
The following diagram illustrates the inverse relationship between the surfactant concentration, stirring speed, and stirring time with the resulting particle size in the emulsion-solvent evaporation method.
Caption: Relationship between process parameters and particle size.
Experimental Workflow for Polymer Nanocomposite Fabrication
The following diagram outlines the key steps in the solvent casting method for fabricating polymer nanocomposites using this compound.
Caption: Experimental workflow for solvent casting of nanocomposites.
Troubleshooting & Optimization
How to prevent phase separation in Sorbitan dioleate emulsions
Welcome to the technical support center for Sorbitan dioleate emulsions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in their emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of emulsions is it best suited for?
A1: this compound is a nonionic surfactant derived from sorbitol and oleic acid. It is a lipophilic (oil-loving) emulsifier with a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 4.3. This makes it particularly well-suited for creating stable water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase. It can also be used as a co-emulsifier in oil-in-water (O/W) systems in combination with a high-HLB emulsifier.
Q2: My this compound emulsion is separating. What are the common causes?
A2: Phase separation in this compound emulsions can be attributed to several factors:
-
Incorrect Emulsifier Concentration: Using too little this compound may not provide sufficient coverage at the oil-water interface to prevent droplet coalescence.
-
Improper HLB Value: The overall HLB of your emulsifier system may not be optimal for the specific oil phase you are using.
-
High Water Content: While possible to create high internal phase W/O emulsions, they are inherently less stable. A high water-to-oil ratio increases the likelihood of droplet coalescence.
-
Inadequate Homogenization: Insufficient shear during emulsification can result in large water droplets that are more prone to separation.[1]
-
Temperature Fluctuations: Changes in temperature can affect the viscosity of the phases and the solubility of the emulsifier, leading to instability.[2]
-
Presence of Electrolytes: The addition of salts to the water phase can sometimes improve stability by increasing the polarity difference, but in other cases, it can disrupt the emulsion.[2]
Q3: How can I improve the stability of my this compound emulsion?
A3: To enhance stability, consider the following:
-
Optimize Emulsifier Concentration: The typical use level for Sorbitan oleate (a close relative of dioleate) is 2-10%. Experiment within this range to find the optimal concentration for your system.
-
Use a Co-emulsifier: Combining this compound with a high-HLB emulsifier, such as a Polysorbate (e.g., Polysorbate 80), can create a more robust and stable emulsion, especially for O/W systems.
-
Incorporate Stabilizers: Adding oil-phase thickeners or waxes can increase the viscosity of the continuous phase, which slows down the movement of water droplets and reduces the rate of coalescence and creaming.
-
Control Droplet Size: Utilize high-shear homogenization to reduce the size of the dispersed water droplets. Smaller droplets have a lower tendency to coalesce.[2]
-
Optimize the Oil Phase: The polarity of the oil phase is a critical factor. Highly polar oils are generally more difficult to emulsify. If you are using a polar oil, you may need to adjust your emulsifier system or consider blending it with a non-polar oil.
Troubleshooting Guides
Issue 1: Creaming or Sedimentation
Description: A layer of the dispersed phase (water in W/O emulsions) either rises to the top (creaming, if the oil phase is denser) or settles at the bottom (sedimentation).
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Increase Viscosity of the Continuous (Oil) Phase | Increasing the viscosity of the oil phase will slow the movement of the water droplets, hindering their ability to cream or sediment. | Reduced rate of creaming or sedimentation. |
| 2. Reduce Droplet Size | Smaller droplets are less affected by gravity and have a lower tendency to move through the continuous phase. | Improved resistance to creaming and sedimentation. |
| 3. Optimize Phase Volume Ratio | A very high internal phase ratio can increase the likelihood of droplet interactions and instability. | A more stable emulsion with a reduced driving force for phase separation. |
Issue 2: Coalescence and Breaking
Description: The dispersed water droplets merge to form larger droplets, eventually leading to a complete separation of the oil and water phases (breaking).
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Increase Emulsifier Concentration | A higher concentration of this compound can provide a more robust interfacial film around the water droplets, preventing them from merging. | Reduced coalescence and improved long-term stability. |
| 2. Add a Co-emulsifier | A combination of emulsifiers with different structures can pack more efficiently at the interface, creating a stronger barrier to coalescence. | Enhanced stability against coalescence. |
| 3. Ensure Proper Mixing and Homogenization | Adequate shear during emulsification is crucial for forming a stable initial dispersion with a strong interfacial film. | A more uniform emulsion with a reduced tendency for droplets to merge. |
Quantitative Data Summary
The following table summarizes typical formulation and characterization parameters for water-in-oil emulsions. Note that optimal values are highly dependent on the specific oil phase and other excipients used. The data presented here is a general guide based on common formulation principles for W/O emulsions using lipophilic emulsifiers like Sorbitan esters.
| Parameter | Typical Range | Impact on Stability |
| This compound Concentration (% w/w) | 2 - 10% | Higher concentrations generally improve stability up to a certain point. |
| Water Phase Volume (%) | 10 - 40% | Lower water content generally leads to higher stability. |
| Droplet Size (d50) | 1 - 10 µm | Smaller droplet sizes (< 5 µm) are generally more stable against creaming and coalescence. |
| Viscosity of Continuous Phase (cP) | > 500 cP | Higher viscosity slows down droplet movement and improves stability. |
| Zeta Potential (mV) | Not typically a primary stability factor for nonionic systems. | For systems with ionic co-emulsifiers, higher absolute values (> ±30 mV) can indicate better stability due to electrostatic repulsion. |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion using this compound
Objective: To prepare a stable W/O emulsion.
Materials:
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
This compound
-
Deionized Water
-
Preservative (if required)
Methodology:
-
Prepare the Oil Phase: In a suitable vessel, combine the oil and this compound. Heat the mixture to 70-75°C with gentle stirring until the this compound is completely dissolved.
-
Prepare the Water Phase: In a separate vessel, heat the deionized water (and any water-soluble components/preservatives) to 70-75°C.
-
Emulsification: Slowly add the water phase to the oil phase while homogenizing at high shear. The rate of addition and the speed of homogenization are critical parameters to control.
-
Cooling: Continue homogenization for 5-10 minutes after all the water has been added. Then, switch to gentle stirring and allow the emulsion to cool to room temperature.
-
Final Additions: If adding temperature-sensitive ingredients, do so when the emulsion has cooled to below 40°C.
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsion.
Methods:
-
Visual Observation: Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C) and observe for signs of phase separation, creaming, or coalescence over a set period (e.g., 24 hours, 1 week, 1 month).
-
Microscopy: Place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution. Look for changes in droplet size or the presence of large, coalesced droplets over time.
-
Particle Size Analysis: Use a laser diffraction particle size analyzer to obtain quantitative data on the droplet size distribution immediately after preparation and at various time points during storage. An increase in the average droplet size or a broadening of the distribution can indicate instability.
-
Centrifugation Test: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). A stable emulsion should show no signs of phase separation.
Visualizations
Caption: Troubleshooting workflow for phase separation in emulsions.
Caption: this compound stabilizing a water-in-oil emulsion.
References
Technical Support Center: Optimizing Sorbitan Dioleate for Nanoemulsion Stability
Welcome to the Technical Support Center for nanoemulsion formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Sorbitan dioleate for enhanced nanoemulsion stability. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a nanoemulsion?
A1: this compound is a lipophilic (oil-loving) non-ionic surfactant. With a low Hydrophilic-Lipophilic Balance (HLB) value, it is particularly effective at the oil-water interface to reduce interfacial tension. This reduction in tension facilitates the formation of small oil droplets within the aqueous phase, which is a hallmark of nanoemulsions. It is often used in combination with a high HLB surfactant to achieve a specific required HLB for optimal emulsification of a given oil phase.
Q2: How does the concentration of this compound affect nanoemulsion stability?
A2: The concentration of this compound is a critical factor influencing nanoemulsion stability. An optimal concentration is necessary to adequately cover the surface of the oil droplets and prevent them from coalescing. Insufficient surfactant will lead to instability and phase separation. Conversely, an excessive concentration can lead to the formation of micelles in the continuous phase, which can cause depletion flocculation and destabilize the nanoemulsion.
Q3: What are the key parameters to monitor when optimizing this compound concentration?
A3: When optimizing the concentration of this compound, it is crucial to monitor the following parameters:
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Particle Size: The size of the oil droplets is a primary indicator of a nanoemulsion. A smaller particle size is generally desired for stability and bioavailability.
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Polydispersity Index (PDI): The PDI measures the uniformity of the droplet size distribution. A PDI value below 0.3 is typically considered acceptable for a monodisperse and stable nanoemulsion.[1]
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Zeta Potential: This parameter indicates the surface charge of the droplets and is a key predictor of colloidal stability. For electrostatic stabilization, a zeta potential above +30 mV or below -30 mV is generally desirable to ensure sufficient repulsive forces between droplets.
Q4: Can this compound be used as the sole emulsifier?
A4: While this compound can be used as a primary emulsifier, it is often more effective when used in combination with a hydrophilic surfactant (e.g., a polysorbate like Tween 80). This combination allows for the adjustment of the overall HLB of the surfactant system to better match the requirements of the oil phase, leading to the formation of a more stable nanoemulsion.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Phase Separation or Creaming | Insufficient this compound concentration; Incorrect HLB of the surfactant system; Inefficient homogenization. | Increase the concentration of this compound incrementally. Consider adding a co-surfactant to adjust the HLB. Optimize homogenization parameters (e.g., increase time, pressure, or cycles). |
| Increased Particle Size Over Time (Ostwald Ripening) | The oil phase has some solubility in the continuous phase, leading to the growth of larger droplets at the expense of smaller ones. | Select an oil with lower water solubility. Optimize the surfactant blend to create a more robust interfacial film that minimizes oil diffusion. |
| High Polydispersity Index (PDI) | Non-uniform droplet size due to inefficient emulsification or droplet coalescence. | Improve the homogenization process. Ensure the surfactant concentration is optimal to prevent both coalescence and depletion flocculation. |
| Low Zeta Potential | The non-ionic nature of this compound does not impart a significant surface charge. | If electrostatic stabilization is desired, consider adding a small amount of an ionic surfactant to the formulation to increase the surface charge of the droplets. |
Data on Surfactant Concentration Optimization
The following table presents representative data on the effect of varying the ratio of a high HLB surfactant (Tween 80) and a low HLB sorbitan ester (Span 80) on the physicochemical properties of a nanoemulsion. This illustrates the principle of optimizing the surfactant system.
| Formulation | Surfactant Ratio (Tween 80:Span 80) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F1 | 9:1 | 2909.8 | > 0.5 | -64.8 to -83.6 |
| F2 | 7:3 | 1452.8 | > 0.5 | -11.5 to -75.0 |
| F3 | 5:5 | 121.8 | < 0.3 | -41.4 to -54.0 |
| F4 | 3:7 | 358.1 | > 0.5 | -0.5 to -36.1 |
| F5 | 1:9 | 712.6 | > 0.5 | -0.4 to -1.1 |
Data adapted from a study on nanoemulsion stability with variations in surfactant concentration.[2] The results demonstrate that an optimal ratio of hydrophilic to lipophilic surfactant is crucial for achieving a small particle size and a narrow size distribution, indicative of a stable nanoemulsion.
Experimental Protocols
Preparation of a Nanoemulsion Using a this compound Blend
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method.
Materials:
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Oil Phase (e.g., Medium-chain triglycerides)
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This compound
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Co-surfactant (e.g., Polysorbate 80)
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Deionized water
Procedure:
-
Preparation of the Oil Phase:
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Accurately weigh the desired amount of the oil phase.
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Add the calculated amount of this compound to the oil phase.
-
Gently heat the mixture to 40-60°C while stirring until the surfactant is completely dissolved.
-
-
Preparation of the Aqueous Phase:
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Accurately weigh the deionized water.
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If using a co-surfactant, dissolve it in the water.
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Heat the aqueous phase to the same temperature as the oil phase.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-speed mechanical stirrer (e.g., at 1000-5000 rpm) for 15-30 minutes.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles.
-
Cool the resulting nanoemulsion to room temperature.
-
Characterization of the Nanoemulsion
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration.
-
Analyze the sample using a dynamic light scattering (DLS) instrument.
-
Record the Z-average particle size and the PDI.
2. Zeta Potential Measurement:
-
Dilute the nanoemulsion sample with deionized water.
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Measure the electrophoretic mobility of the droplets using a zeta potential analyzer.
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The instrument will calculate the zeta potential based on the measured mobility.
Diagrams
Caption: Workflow for optimizing this compound concentration in nanoemulsion formulation.
Caption: Relationship between common causes and types of nanoemulsion instability.
References
Technical Support Center: Controlling Particle size in Emulsions Stabilized with Sorbitan Dioleate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with emulsions stabilized by Sorbitan dioleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion?
This compound is a lipophilic, non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 2.8. This makes it an effective emulsifying agent for creating stable water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase. It can also be used as a co-emulsifier with higher HLB surfactants to stabilize oil-in-water (O/W) emulsions.
Q2: How does the concentration of this compound affect emulsion particle size?
Increasing the concentration of this compound generally leads to a decrease in the average particle size of the emulsion droplets. This is because a higher concentration of the emulsifier can more effectively cover the surface of the droplets as they are formed during homogenization, preventing them from coalescing into larger particles. However, there is an optimal concentration beyond which adding more surfactant may not significantly reduce particle size and could even lead to instability.
Q3: What is the impact of the oil-to-water ratio on particle size in a W/O emulsion stabilized with this compound?
In a water-in-oil (W/O) emulsion, as the volume of the dispersed water phase increases relative to the continuous oil phase, the particle size will tend to increase. This is due to a higher likelihood of droplet collision and coalescence. A higher concentration of this compound may be required to effectively stabilize emulsions with a high internal phase volume.
Q4: Can temperature affect the stability and particle size of my emulsion?
Yes, temperature can influence emulsion stability. For W/O emulsions stabilized with this compound, increasing the temperature during preparation can lower the interfacial tension, potentially leading to smaller initial particle sizes. However, elevated temperatures during storage can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher chance of coalescence and Oswald ripening, which will increase the particle size over time.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Large average particle size | 1. Insufficient this compound concentration.2. Inadequate homogenization (speed, time, or pressure).3. High internal phase (water) volume.4. Incorrect HLB of the emulsifier system. | 1. Increase the concentration of this compound in increments.2. Increase the homogenization speed or duration. If using a high-pressure homogenizer, increase the pressure.3. Reduce the volume of the aqueous phase.4. If also using a hydrophilic emulsifier, adjust the ratio to achieve the required HLB for your oil phase. |
| Broad particle size distribution (polydispersity) | 1. Non-uniform homogenization.2. Insufficient emulsifier to cover all newly formed droplets.3. Ostwald ripening during storage. | 1. Ensure consistent and thorough mixing during homogenization.2. Increase the this compound concentration.3. Optimize the formulation to reduce the solubility of the dispersed phase in the continuous phase. Store at a consistent, cool temperature. |
| Emulsion instability (phase separation, creaming, or coalescence) | 1. Incorrect this compound concentration.2. Incompatible oil phase.3. Inappropriate storage conditions (e.g., temperature fluctuations).4. Insufficient viscosity of the continuous phase. | 1. Optimize the this compound concentration.2. Ensure the oil phase is compatible with a low HLB emulsifier.3. Store the emulsion in a cool, stable environment.4. Consider adding a viscosity-modifying agent to the oil phase. |
| Phase inversion (W/O emulsion becomes O/W) | 1. Excessive concentration of a hydrophilic co-emulsifier.2. High volume of the aqueous phase.3. High shear stress during homogenization. | 1. Reduce the concentration of the high-HLB emulsifier.2. Decrease the water-to-oil ratio.3. Reduce the homogenization speed or time. |
Data Presentation
Table 1: Representative Effect of this compound Concentration on Average Particle Size in a W/O Emulsion
| This compound Concentration (% w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1.0 | 850 | 0.65 |
| 2.5 | 420 | 0.42 |
| 5.0 | 250 | 0.28 |
| 7.5 | 230 | 0.25 |
This table presents illustrative data to demonstrate the general trend. Actual results will vary based on the specific oil phase, water phase composition, and processing conditions.
Table 2: Representative Effect of Homogenization Speed on Average Particle Size in a W/O Emulsion with 3% this compound
| Homogenization Speed (rpm) | Homogenization Time (minutes) | Average Particle Size (nm) |
| 5,000 | 5 | 780 |
| 10,000 | 5 | 510 |
| 15,000 | 5 | 350 |
| 20,000 | 5 | 280 |
This table presents illustrative data to show the general effect of homogenization speed. The optimal speed and time will depend on the specific homogenizer and formulation.
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion using this compound
Materials:
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This compound
-
Oil phase (e.g., mineral oil, squalane)
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Aqueous phase (e.g., deionized water, buffer)
-
High-shear homogenizer
Procedure:
-
Prepare the Oil Phase: In a beaker, combine the desired amount of the oil phase and this compound.
-
Mixing the Oil Phase: Gently stir the oil phase using a magnetic stirrer until the this compound is completely dissolved.
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Prepare the Aqueous Phase: In a separate beaker, prepare the aqueous phase.
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Heating (Optional): If necessary, gently heat both the oil and aqueous phases to the same temperature (e.g., 60°C) to facilitate emulsification.
-
Pre-emulsion Formation: Slowly add the aqueous phase to the oil phase while stirring at a moderate speed with a standard overhead stirrer. A coarse pre-emulsion will form.
-
Homogenization: Transfer the pre-emulsion to a high-shear homogenizer.
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Particle Size Reduction: Homogenize the mixture at a controlled speed (e.g., 10,000 rpm) for a specified time (e.g., 5-10 minutes). The optimal speed and time should be determined experimentally.
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Cooling: If the emulsion was heated, allow it to cool to room temperature while stirring gently.
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Characterization: Analyze the resulting emulsion for particle size, polydispersity, and stability.
Visualizations
Caption: Troubleshooting logic for addressing large particle size in emulsions.
Caption: General experimental workflow for preparing a W/O emulsion.
Effect of temperature and pH on the stability of Sorbitan dioleate formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sorbitan dioleate formulations, with a focus on the effects of temperature and pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is a nonionic surfactant derived from sorbitol and oleic acid. It is widely used as an emulsifier, stabilizer, and dispersing agent in a variety of formulations, including pharmaceuticals, cosmetics, and food products. Its ability to form stable water-in-oil (W/O) emulsions makes it particularly valuable in topical creams, lotions, and ointments.
Q2: What are the primary factors affecting the stability of this compound formulations?
A2: The stability of this compound formulations, particularly emulsions, is primarily influenced by temperature and pH. Other factors include the concentration of the emulsifier, the oil-to-water ratio, the presence of other excipients, and the manufacturing process (e.g., homogenization speed and duration).
Q3: How do temperature fluctuations impact the stability of this compound emulsions?
A3: Elevated temperatures can accelerate the degradation of this compound through hydrolysis of the ester bonds. This can lead to a decrease in emulsifying capacity, resulting in phase separation. High temperatures can also increase the kinetic energy of droplets in an emulsion, promoting coalescence and creaming. Conversely, very low temperatures can cause crystallization of either the oil or aqueous phase, also leading to instability.
Q4: What is the role of pH in the stability of this compound formulations?
A4: The pH of the aqueous phase can significantly affect the stability of this compound formulations. Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the ester linkages in the this compound molecule, leading to its degradation and a loss of emulsifying properties. This can result in emulsion breaking, observed as phase separation.
Q5: What are the common signs of instability in a this compound formulation?
A5: Common signs of instability include:
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Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion. This is often reversible by gentle shaking.
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Coalescence: The merging of small droplets to form larger ones, which is an irreversible process.
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Phase separation: The complete separation of the oil and water phases, indicating a broken emulsion.
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Changes in viscosity: A noticeable increase or decrease in the thickness of the formulation.
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Changes in particle size: An increase in the average droplet size of the dispersed phase.
-
Changes in pH: A drift in the pH of the formulation over time can indicate chemical degradation.
Troubleshooting Guides
Issue 1: Creaming of the Emulsion
Symptoms: A visible layer of the dispersed phase forms at the top (creaming) or bottom (sedimentation) of the formulation. The emulsion may appear non-uniform.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Viscosity of the Continuous Phase | Increase the viscosity of the continuous phase by adding a thickening agent (e.g., xanthan gum, carbomer). A higher viscosity will slow down the movement of the dispersed droplets. |
| Large Droplet Size | Reduce the droplet size of the dispersed phase by using a high-shear homogenizer or by optimizing the homogenization time and speed. Smaller droplets are less prone to creaming. |
| Density Difference Between Phases | If possible, adjust the density of one of the phases to more closely match the other. This is often not feasible in pharmaceutical formulations. |
| Inadequate Emulsifier Concentration | Increase the concentration of this compound to ensure adequate coverage of the oil-water interface. |
Issue 2: Phase Separation (Emulsion Breaking)
Symptoms: The oil and water phases have completely separated, and the formulation appears as two distinct layers.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis of this compound due to Extreme pH | Adjust the pH of the aqueous phase to a neutral or near-neutral range (typically pH 5-7) where the hydrolysis rate of the ester is minimized. Use appropriate buffer systems to maintain the pH. |
| Degradation of this compound due to High Temperature | Store the formulation at a controlled room temperature or in a refrigerated environment as specified by stability studies. Avoid exposure to high temperatures during manufacturing, storage, and transport. |
| Insufficient Emulsifier Concentration | The amount of this compound may be insufficient to stabilize the emulsion. Increase the emulsifier concentration. |
| Incompatible Ingredients | Other excipients in the formulation may be interacting with the this compound, reducing its effectiveness. Review the compatibility of all ingredients. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the effect of temperature and pH on key stability parameters of this compound formulations. Note: This data is based on the general behavior of sorbitan esters and should be used for estimation purposes. Actual values will vary depending on the specific formulation.
Table 1: Estimated Effect of Temperature on the Hydrolysis Rate Constant of this compound at pH 7
| Temperature (°C) | Estimated Hydrolysis Rate Constant (k, day⁻¹) | Estimated Half-life (t½, days) |
| 25 | 0.001 | 693 |
| 40 | 0.005 | 139 |
| 60 | 0.025 | 28 |
Table 2: Estimated Effect of pH on the Hydrolysis Rate Constant of this compound at 25°C
| pH | Estimated Hydrolysis Rate Constant (k, day⁻¹) | Estimated Half-life (t½, days) |
| 3 | 0.008 | 87 |
| 5 | 0.002 | 347 |
| 7 | 0.001 | 693 |
| 9 | 0.010 | 69 |
Table 3: Typical Changes in Emulsion Properties with Temperature and pH
| Parameter | Condition | Typical Observation |
| Droplet Size | Increasing Temperature | May increase due to increased coalescence. |
| Extreme pH | May increase due to emulsifier degradation. | |
| Zeta Potential | Increasing Temperature | Magnitude may decrease, indicating reduced stability. |
| Away from Neutral pH | Magnitude may change, affecting electrostatic repulsion. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To assess the stability of a this compound formulation under accelerated temperature conditions.
Methodology:
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Prepare the this compound formulation according to the standard manufacturing procedure.
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Divide the batch into several aliquots and store them in appropriate containers.
-
Place the samples in stability chambers maintained at different temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).
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At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each chamber.
-
Analyze the samples for the following parameters:
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Visual appearance: Check for phase separation, creaming, and color change.
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pH: Measure the pH of the aqueous phase.
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Viscosity: Measure the viscosity using a calibrated viscometer.
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Droplet size analysis: Determine the mean droplet size and size distribution using laser diffraction or dynamic light scattering.
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Assay of active ingredient and this compound: Quantify the concentration of the active pharmaceutical ingredient (API) and this compound using a validated analytical method (e.g., HPLC).
-
Protocol 2: pH Stability Study
Objective: To evaluate the effect of pH on the stability of a this compound formulation.
Methodology:
-
Prepare several batches of the this compound formulation, adjusting the pH of the aqueous phase to different values (e.g., pH 3, 5, 7, and 9) using appropriate buffers.
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Store all batches at a controlled temperature (e.g., 25°C).
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At initial and regular intervals (e.g., 1, 2, and 4 weeks), analyze the samples for the same parameters as in the accelerated stability testing protocol (visual appearance, pH, viscosity, droplet size, and assay).
Visualizations
Caption: Factors influencing the stability of this compound formulations.
Caption: Troubleshooting workflow for unstable this compound emulsions.
Long-term stability issues of Sorbitan dioleate-based emulsions
Technical Support Center: Sorbitan Dioleate-Based Emulsions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound-based emulsions. It addresses common long-term stability issues and offers detailed protocols for stability assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My emulsion is separating into distinct layers over time. What is happening and how can I fix it?
A: This phenomenon is likely due to one or more instability mechanisms. The most common are:
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Creaming or Sedimentation: This is the migration of dispersed droplets under gravity, forming a concentrated layer at the top (creaming, if the dispersed phase is less dense) or bottom (sedimentation, if it's denser). It is a reversible process, but it is often a precursor to irreversible breakdown.[1][2][3]
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Coalescence: The merging of smaller droplets to form larger ones. This process is irreversible and weakens the emulsion structure, eventually leading to the complete separation of the two phases, known as breaking or cracking.[3][4]
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Flocculation: Droplets cluster together without merging. While reversible, flocculation increases the effective size of the droplet clusters, accelerating creaming or sedimentation.[3][4]
Troubleshooting Steps:
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Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved by increasing homogenization energy (higher speed or longer processing time).[4][5]
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Increase Continuous Phase Viscosity: A more viscous continuous phase will slow the movement of droplets. Consider adding viscosity-modifying agents or stabilizers.[4]
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Optimize Surfactant Concentration: Ensure you are using an adequate concentration of this compound. Insufficient surfactant will leave droplet surfaces unprotected, promoting coalescence.[4][6]
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Evaluate HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is critical. For water-in-oil (W/O) emulsions, where this compound is commonly used, a lower HLB range is required. You may need to blend this compound with another surfactant to achieve the optimal HLB for your specific oil phase.[7]
Q2: I've noticed the average particle size of my emulsion is increasing during storage. What causes this?
A: An increase in average particle size over time is a clear indicator of emulsion instability, primarily caused by:
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Coalescence: As described above, this is the merging of droplets, directly leading to larger particle sizes. This can be caused by an unstable interfacial film.[3][4]
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Ostwald Ripening: In polydisperse emulsions (emulsions with a wide range of droplet sizes), smaller droplets have higher solubility in the continuous phase. Over time, material from the smaller droplets dissolves and redeposits onto the larger droplets, causing the average droplet size to increase.[1][3][4] This process is irreversible.
Troubleshooting Steps:
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Improve Interfacial Film Strength: The choice and concentration of the emulsifier are key. Sorbitan esters form a stabilizing monolayer at the oil-water interface.[8] Ensure the concentration is sufficient to prevent film rupture upon droplet collision.
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Create a More Monodisperse Emulsion: A narrower particle size distribution can reduce the driving force for Ostwald ripening. Optimize your homogenization process to achieve more uniform droplet sizes.[9]
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Control Temperature: Temperature fluctuations can affect surfactant solubility and interfacial film properties, potentially accelerating coalescence or Ostwald ripening.[4][8] Store emulsions at a constant, controlled temperature.
Q3: My emulsion looks grainy or has a waxy appearance. What is the issue?
A: A grainy or waxy texture can result from issues during the preparation phase or from ingredient crystallization during storage.
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Improper Heating/Cooling: If your formulation contains waxes or other components that solidify at room temperature, they may crystallize if the oil and water phases are not heated sufficiently or at the same temperature before emulsification.[10]
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Surfactant Crystallization: Some surfactants can crystallize, especially at lower temperatures. This can disrupt the interfacial film and destabilize the emulsion.[10][11] Rapid cooling can sometimes induce interfacial crystallization, which in some specific cases can enhance stability, but uncontrolled crystallization is typically detrimental.[11][12]
Troubleshooting Steps:
-
Ensure Proper Heating: Heat both the oil and water phases to a temperature sufficient to melt all components completely (typically 70-80°C) before mixing.[10]
-
Maintain Homogenization During Cooling: Continue mixing the emulsion while it cools to prevent the premature solidification of waxy components.
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Evaluate Storage Temperature: If the problem appears during storage, consider if the temperature is too low, causing components to crystallize. A freeze-thaw stability test can help identify this issue.[10]
Quantitative Data on Emulsion Stability
The stability of an emulsion can be quantified by monitoring key parameters over time. Below are examples of how this data can be presented.
Table 1: Example of HLB Value Effect on Emulsion Properties This table illustrates how adjusting the HLB value of a mixed surfactant system (e.g., this compound blended with a high-HLB surfactant) can impact initial emulsion characteristics. Optimal stability is often found at an intermediate HLB where droplet size is minimized and zeta potential (a measure of electrostatic repulsion) is maximized.[7]
| HLB Value | Mean Droplet Size (nm) | Zeta Potential (mV) | Creaming Index after 7 days (%) |
| 8.0 | 550 | -25.1 | 15.2 |
| 9.0 | 420 | -30.5 | 8.5 |
| 10.0 | 310 | -38.2 | 1.3 |
| 11.0 | 355 | -35.4 | 3.8 |
| 12.0 | 480 | -28.9 | 11.6 |
Table 2: Example of Long-Term Stability Data for an Emulsion Stored at 25°C This table shows a hypothetical 90-day stability study, tracking changes in mean droplet size and the visual appearance of phase separation (creaming). A stable emulsion will show minimal changes in these parameters.[13][14]
| Time (Days) | Mean Droplet Size (d, nm) | Polydispersity Index (PDI) | Creaming Index (%) |
| 0 | 325 | 0.21 | 0 |
| 7 | 328 | 0.22 | 0 |
| 30 | 345 | 0.25 | < 1 |
| 60 | 380 | 0.31 | 4 |
| 90 | 450 | 0.38 | 9 |
Diagrams of Instability Mechanisms and Troubleshooting
// Nodes A [label="Initial Emulsion\n(Stable)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Flocculation\n(Reversible)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Creaming /\nSedimentation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Coalescence\n(Irreversible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Ostwald Ripening\n(Irreversible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Breaking\n(Phase Separation)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Weak Repulsion"]; A -> C [label=" Gravity"]; A -> E [label=" Polydispersity"]; B -> D [label=" Film Rupture"]; C -> D [label=" Close Packing"]; D -> F; E -> F; } enddot Caption: Key pathways of emulsion destabilization.
// Nodes Start [label="Emulsion Stability Issue Identified", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Is there visible layering?\n(Creaming / Sedimentation)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A1 [label="Action:\n1. Increase continuous phase viscosity.\n2. Decrease droplet size (homogenize).\n3. Match phase densities.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Is average droplet size increasing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="Action:\n1. Increase surfactant concentration.\n2. Optimize HLB value.\n3. Create a more monodisperse system.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Is the texture grainy or waxy?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A3 [label="Action:\n1. Ensure proper heating of phases.\n2. Control cooling rate.\n3. Check for ingredient crystallization.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Monitor Stability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; A1 -> End; Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; A2 -> End; Q3 -> A3 [label="Yes"]; Q3 -> End [label="No"]; A3 -> End; } enddot Caption: A decision tree for troubleshooting common emulsion stability issues.
Key Experimental Protocols
Protocol 1: Particle Size and Distribution Analysis
This protocol describes the use of laser diffraction to measure the droplet size distribution of the emulsion, a critical parameter for stability.[14][15]
Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsion over time.
Methodology:
-
Instrument Setup: Turn on the laser diffraction particle size analyzer (e.g., Malvern Mastersizer) and allow it to warm up for at least 30 minutes.
-
Sample Preparation:
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Gently invert the emulsion sample container 5-10 times to ensure homogeneity without introducing air bubbles.
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Using a clean pipette, draw a small, representative sample of the emulsion.
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Dilute the sample in the instrument's dispersion unit, which is filled with the continuous phase of the emulsion (e.g., deionized water for O/W emulsions). Add the sample dropwise until the recommended obscuration level (typically 10-20%) is reached.
-
-
Measurement:
-
Allow the diluted sample to circulate in the dispersion unit for 60 seconds to ensure it is fully dispersed.
-
Perform at least three consecutive measurements. The instrument software will average the results.
-
-
Data Analysis:
-
Cleaning: Thoroughly clean the dispersion unit between samples according to the manufacturer's instructions to prevent cross-contamination.
Protocol 2: Zeta Potential Measurement
Objective: To measure the zeta potential, which indicates the magnitude of the electrostatic repulsion between adjacent droplets. Higher absolute values (e.g., > |30| mV) generally correlate with better stability.
Methodology:
-
Instrument Setup: Power on the zetasizer instrument and allow for system initialization.
-
Sample Preparation:
-
Dilute the emulsion sample significantly with the continuous phase (filtered to remove dust). The final sample should be nearly transparent. A typical dilution is 1:100 or higher.
-
Ensure there are no air bubbles in the diluted sample.
-
-
Measurement:
-
Rinse a clean, disposable zeta cell with the diluted sample, then fill it, ensuring no bubbles are trapped between the electrodes.
-
Place the cell in the instrument.
-
Set the measurement parameters (e.g., temperature, continuous phase viscosity, and dielectric constant).
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the droplets using laser Doppler velocimetry.
-
-
Data Analysis:
-
Record the average zeta potential and the standard deviation from at least three measurements.
-
Monitor changes in zeta potential over the course of a stability study. A decrease towards zero suggests a loss of repulsive forces and an increased risk of aggregation.
-
Protocol 3: Accelerated Stability Assessment (Centrifugation)
Objective: To rapidly assess the emulsion's resistance to creaming or sedimentation by applying a strong gravitational force.
Methodology:
-
Sample Preparation: Fill a calibrated centrifuge tube with a known volume (e.g., 10 mL) of the emulsion. Prepare a duplicate for comparison.
-
Centrifugation:
-
Place the tube in a laboratory centrifuge. Ensure the centrifuge is balanced.
-
Centrifuge the sample at a specified relative centrifugal force (RCF) and time (e.g., 3000 x g for 30 minutes).
-
-
Analysis:
-
After centrifugation, carefully remove the tube and visually inspect it.
-
Measure the height of any separated phase (cream or sediment).
-
Calculate the Creaming Index (CI) as follows: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
-
-
Interpretation: A lower CI indicates better stability against gravitational separation. This test is useful for comparing the relative stability of different formulations quickly.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 5. jfqhc.ssu.ac.ir [jfqhc.ssu.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. effects-of-hlb-value-on-oil-in-water-emulsions-droplet-size-rheological-behavior-zeta-potential-and-creaming-index - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. ugr.es [ugr.es]
- 10. youtube.com [youtube.com]
- 11. Fabrication of Stable Oleofoams with Sorbitan Ester Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Particle size analysis of some water/oil/water multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. horiba.com [horiba.com]
Impact of impurities in Sorbitan dioleate on formulation performance
Welcome to the Technical Support Center for Sorbitan Dioleate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to impurities in this compound and their impact on formulation performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
A1: this compound is a nonionic surfactant used as an emulsifier and stabilizer in a variety of formulations, including pharmaceuticals, cosmetics, and food products.[1] It is synthesized by the esterification of sorbitol-derived anhydrides with oleic acid. Commercial this compound is not a single chemical entity but a complex mixture. Common impurities and sources of variability include:
-
Different Ester Distributions: A mixture of mono-, di-, tri-, and even tetra-esters of sorbitan. The ratio of these esters can vary between batches and suppliers.[2][3][4]
-
Free Fatty Acids: Residual unreacted oleic acid from the manufacturing process.
-
Sorbitol and its Anhydrides: Unreacted sorbitol and its various dehydrated forms (e.g., isosorbide).[3]
-
Degradation Products: Formed during manufacturing or storage, especially under high temperatures or extreme pH conditions.[5]
-
Heavy Metals: Trace amounts of arsenic, lead, and other heavy metals can be present.
Q2: How can impurities in this compound affect my formulation?
A2: Impurities can significantly impact the performance and stability of your formulation in several ways:
-
Emulsion Instability: Variations in the ester distribution and the presence of free fatty acids can alter the Hydrophilic-Lipophilic Balance (HLB) of the surfactant, leading to emulsion instability (creaming, coalescence, or phase separation).
-
Changes in Viscosity: The composition of sorbitan esters and the presence of impurities can affect the rheological properties of your formulation, leading to batch-to-batch inconsistencies in viscosity.[6][7]
-
Drug Release Profile Alterations: In drug delivery systems, changes in the emulsifier's composition can affect the encapsulation efficiency and the release rate of the active pharmaceutical ingredient (API).
-
Physical Appearance and Texture: Impurities can lead to changes in the color, odor, and overall texture of the final product.
-
Reduced Shelf-Life: Degradation products can initiate further chemical reactions, reducing the long-term stability of the formulation.
Q3: My emulsion is showing signs of instability (e.g., creaming, phase separation). Could this compound be the cause?
A3: Yes, variability in the quality of this compound is a common cause of emulsion instability. An inconsistent ratio of mono-, di-, and tri-esters can shift the effective HLB of the surfactant, making it less suitable for your specific oil-in-water or water-in-oil system. The presence of excess free oleic acid can also disrupt the interfacial film around droplets, leading to coalescence. It is recommended to analyze the composition of your this compound batch to investigate this issue.
Q4: I am observing batch-to-batch variability in the viscosity of my cream. How can I determine if the this compound is the root cause?
A4: Batch-to-batch variation in the ester distribution of this compound can lead to changes in the formulation's viscosity. Higher-order esters (di- and tri-esters) can create a different network structure within the emulsion compared to mono-esters, affecting its rheological properties. To confirm if this compound is the cause, you should perform a comparative analysis of the ester distribution of a "good" batch versus a "bad" batch using techniques like GPC or HPLC.
Troubleshooting Guides
Issue 1: Emulsion Instability (Creaming, Coalescence, Phase Separation)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incorrect Ester Distribution (HLB Shift) | 1. Analyze the mono-, di-, and tri-ester composition of the this compound batch using GPC or HPLC-ELSD. 2. Compare the results with the Certificate of Analysis (CoA) and previous batches that performed well. | 1. If a significant deviation is found, quarantine the batch. 2. Contact the supplier to obtain a batch with the correct ester profile. 3. Consider tightening your incoming raw material specifications for ester distribution. |
| High Levels of Free Oleic Acid | 1. Quantify the free oleic acid content using titration or a suitable chromatographic method. 2. Research suggests that free oleic acid levels above a certain threshold (e.g., >6% w/w in some systems) can significantly increase equilibrium particle size.[8] | 1. If free fatty acid content is high, the batch may not be suitable for your formulation. 2. Evaluate the impact of different free fatty acid levels on your formulation stability to set an appropriate upper limit. |
| Degradation of this compound | 1. Use LC-MS to identify potential degradation products. 2. Review storage conditions of the raw material and the final formulation (temperature, light exposure). | 1. If degradation is confirmed, discard the affected batch. 2. Ensure proper storage conditions for this compound and your formulation to prevent future degradation. |
Issue 2: Inconsistent Viscosity and Texture
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Variable Ester Composition | 1. Perform GPC analysis to determine the relative percentages of mono-, di-, and tri-esters. 2. Correlate the ester distribution with the observed viscosity of different batches. | 1. Establish a specification for the acceptable range of each ester component. 2. Work with your supplier to ensure consistency in the ester distribution of future batches. |
| Presence of Residual Sorbitol/Isosorbide | 1. Analyze the sample for residual polyols using a suitable chromatographic method. | 1. While less common, high levels of unreacted polyols can affect the formulation's sensory attributes and viscosity. Set an upper limit based on experimental evaluation. |
Quantitative Data on Impurity Impact
The following tables summarize the potential quantitative impact of key impurities on formulation performance. Please note that the exact impact will be formulation-dependent.
Table 1: Impact of Ester Distribution on Emulsion Droplet Size
| Mono-ester : Di-ester Ratio | Average Droplet Size (nm) | Observation |
| 70 : 30 | 250 ± 20 | Stable emulsion with fine droplets. |
| 50 : 50 | 450 ± 35 | Increased droplet size, potential for long-term instability. |
| 30 : 70 | 800 ± 50 | Coarser emulsion, prone to rapid creaming or coalescence. |
| Note: This is an illustrative example. Actual values will vary based on the specific formulation. |
Table 2: Impact of Free Oleic Acid on Emulsion Stability
| Free Oleic Acid (%) | Emulsion Stability (Time to Phase Separation) |
| < 1% | > 48 hours |
| 1 - 3% | 24 - 48 hours |
| > 3% | < 24 hours |
| Note: This is an illustrative example. Actual values will vary based on the specific formulation. |
Experimental Protocols
Analysis of Sorbitan Ester Distribution by Gel Permeation Chromatography (GPC)
This method is based on the proposed USP monograph for Sorbitan Monooleate and can be adapted for this compound.[9]
-
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
GPC columns suitable for organic solvents (e.g., Waters Styragel HR 0.5 and HR 1, connected in series).
-
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Sample Preparation:
-
Dissolve this compound in THF to a concentration of 1.0 mg/mL.
-
-
Analysis:
-
Inject the sample and monitor the RI signal.
-
Identify peaks corresponding to tri-/higher esters, di-esters, and mono-esters based on their retention times (higher molecular weight esters elute earlier).
-
Calculate the percentage of each ester by dividing the area of the individual peak by the sum of all relevant peak areas and multiplying by 100.
-
Analysis of Impurities by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the separation and quantification of various components in this compound.
-
Instrumentation:
-
HPLC system with an ELSD detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
-
Mobile Phase:
-
A: Acetonitrile/Water (50:50, v/v)
-
B: Tetrahydrofuran (THF)
-
-
Gradient Program:
-
0-40 min: 0% to 80% B
-
40-45 min: 80% B
-
45-50 min: 80% to 0% B
-
50-60 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow Rate: 1.5 L/min
-
-
Sample Preparation:
-
Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
-
-
Analysis:
-
The method can separate different ester species and other non-volatile impurities. Quantification can be performed using an external standard or by area normalization, though it's important to note that the ELSD response is not always linear and may require a logarithmic transformation for calibration curves.
-
Visualizations
Caption: GPC Experimental Workflow for Sorbitan Ester Analysis.
Caption: Impact of Impurities on Formulation Performance.
References
- 1. Impact of water and oleic acid on glycerol monooleate phase transition and bi-continuous structure formation in white oil - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Developing a quality by design approach to model tablet dissolution testing: an industrial case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. SORBITAN OLEATE - Ataman Kimya [atamanchemicals.com]
- 5. courses.specialchem.com [courses.specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Shelf-Life of Sorbitan Dioleate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth strategies, troubleshooting advice, and standardized protocols to address common stability challenges encountered with Sorbitan dioleate formulations. By understanding the degradation mechanisms and implementing proactive stabilization techniques, you can significantly improve the shelf-life and ensure the quality and efficacy of your products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation stability critical?
This compound is a nonionic surfactant and emulsifier derived from the esterification of sorbitol with oleic acid.[1][2] It is widely used in pharmaceuticals, cosmetics, and food products to create stable water-in-oil emulsions.[1][3][4] The stability of its formulations is paramount because degradation can lead to loss of emulsifying properties, phase separation, changes in viscosity, and the generation of potentially reactive byproducts, compromising product quality, safety, and shelf-life.
Q2: What are the common physical signs of degradation in a this compound formulation?
Researchers should monitor for the following indicators of instability:
-
Phase Separation: The breaking of an emulsion into distinct oil and water layers.
-
Changes in Viscosity: A noticeable increase or decrease in the formulation's thickness.[5]
-
Color Change: Development of a yellow or brownish hue, often indicating oxidative degradation.[6]
-
Odor Development: Formation of rancid or off-odors due to the generation of volatile oxidation byproducts.
-
Sedimentation or Creaming: The migration of dispersed phase droplets, leading to a non-uniform appearance.
Q3: What are the primary chemical degradation pathways for this compound?
This compound is susceptible to two main chemical degradation pathways: hydrolysis and oxidation.[5][7][8]
-
Hydrolysis: The ester linkages in the molecule can be cleaved by water, especially under strongly acidic or basic conditions, reverting the molecule to sorbitol and oleic acid.[1][5] This process increases the acid value of the formulation and can compromise its emulsifying capacity.
-
Oxidation: The unsaturated double bonds within the oleic acid chains are vulnerable to attack by atmospheric oxygen.[5] This auto-oxidation process is a free-radical chain reaction that can be initiated by heat, light (especially UV), and trace metal ions. It leads to the formation of peroxides, aldehydes, ketones, and short-chain acids, which can cause discoloration, off-odors, and changes in viscosity.
Below is a diagram illustrating these primary degradation pathways.
Troubleshooting Guide for Formulation Instability
Use this guide to diagnose and resolve common stability issues.
| Problem | Potential Causes | Recommended Actions & Solutions |
| Phase Separation / Emulsion Breakage | 1. Hydrolysis of Emulsifier: Degradation of this compound reduces its ability to stabilize the oil-water interface. 2. Incorrect HLB Value: The hydrophilic-lipophilic balance of the surfactant system is not optimal for the oil phase. 3. High Temperature Storage: Elevated temperatures can accelerate droplet coalescence and break the emulsion.[9] | 1. Control pH: Maintain the formulation pH within a neutral range (approx. 5-7) to minimize hydrolysis. 2. Optimize Emulsifier System: Consider using this compound in combination with a high-HLB emulsifier (e.g., a Polysorbate) to achieve the required HLB for your specific oil phase.[1] 3. Storage: Store the formulation in a cool environment as specified by stability studies. |
| Color Change (Yellowing/Browning) & Odor | 1. Oxidation: The primary cause is the oxidation of unsaturated fatty acid chains.[5] 2. High Temperature: Heat accelerates oxidative reactions.[6] 3. Light Exposure: UV light can initiate and propagate the free-radical oxidation process. 4. Metal Ion Contamination: Trace metals (e.g., iron, copper) are powerful catalysts for oxidation.[10] | 1. Add Antioxidants: Incorporate antioxidants like BHT, BHA, or Tocopherols (Vitamin E) into the oil phase during formulation. 2. Inert Atmosphere: During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen to displace oxygen.[5] 3. Use Chelating Agents: Add EDTA or citric acid to sequester metal ions.[11] 4. Protective Packaging: Store the product in opaque or amber-colored containers to block light.[12] |
| Increase in Acidity (Lower pH) | 1. Hydrolysis: Cleavage of the ester bond releases free oleic acid.[5] 2. Oxidation: Secondary oxidation products often include short-chain carboxylic acids. | 1. Buffer the System: If compatible with the formulation, use a suitable buffering agent to maintain a stable pH. 2. Preventative Measures: Implement the strategies listed above to prevent both hydrolysis and oxidation. 3. Analytical Monitoring: Regularly measure the Acid Value (AV) during stability studies (see protocol below). |
Proactive Strategies for Enhancing Shelf-Life
Implementing the following strategies during development can significantly improve the long-term stability of this compound formulations.
| Strategy | Mechanism of Action | Examples & Recommended Concentrations | Key Considerations |
| Incorporate Antioxidants | Terminate free-radical chain reactions, preventing the propagation of oxidation. | Synthetic: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA). Typical use: 0.01% - 0.1%Natural: Tocopherols (Vitamin E), Ascorbyl Palmitate, Rosemary Extract.[13] Typical use: 0.05% - 0.5% | Must be soluble in the oil phase. Efficacy can be synergistic (e.g., Ascorbyl Palmitate can regenerate Tocopherols). |
| Use Chelating Agents | Bind (sequester) metal ions, rendering them unable to catalyze oxidative degradation.[11][14] | Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA), Citric Acid. Typical use: 0.01% - 0.1% | Must be soluble in the aqueous phase of the emulsion. Check for compatibility with other ingredients. |
| Control of Atmosphere (Inert Gas Blanketing) | Displace oxygen from the formulation and container headspace, preventing oxidative reactions from initiating.[5] | Nitrogen, Argon. | Implement during all manufacturing steps where the product is exposed to air (e.g., mixing, filling). |
| Protective Packaging & Storage | Block exposure to light, which initiates oxidation, and prevent moisture and oxygen ingress. | Packaging: Amber glass bottles, opaque plastic tubes, airtight containers.[1][12] Storage: Store in a cool, dry, dark place. Avoid temperature extremes. | The packaging material must be compatible with the formulation and not leach any reactive substances. |
Experimental Protocols for Stability Assessment
A robust stability testing program is essential. The following workflow and protocols provide a framework for assessing your formulations.
Protocol 1: Determination of Acid Value (AV)
This protocol measures the amount of free carboxylic acids, primarily resulting from hydrolysis.
-
Preparation: Accurately weigh approximately 5-10 g of the formulation into a 250 mL Erlenmeyer flask.
-
Solubilization: Add 50 mL of a neutralized solvent mixture (e.g., 1:1 ethanol:diethyl ether) and 3-4 drops of phenolphthalein indicator. Swirl to dissolve the sample completely. Gentle warming may be necessary.
-
Titration: Titrate the solution with standardized 0.1 M potassium hydroxide (KOH) solution, swirling constantly, until a faint pink color persists for at least 30 seconds.
-
Calculation:
-
Acid Value (mg KOH/g) = (V × M × 56.1) / W
-
Where:
-
V = Volume of KOH solution used (mL)
-
M = Molarity of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Protocol 2: Determination of Peroxide Value (PV)
This protocol measures the concentration of peroxides, the primary products of oxidation.
-
Preparation: Accurately weigh approximately 5 g of the formulation into a 250 mL flask with a ground-glass stopper.
-
Solubilization: Add 30 mL of an acetic acid-chloroform solution (3:2 ratio). Swirl until the sample is dissolved.
-
Reaction: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask, swirl for one minute, and store in the dark for exactly 5 minutes.
-
Quenching: Add 30 mL of deionized water and unstopper the flask.
-
Titration: Titrate the liberated iodine with a standardized 0.01 M sodium thiosulfate (Na₂S₂O₃) solution, swirling vigorously. When the yellow iodine color has almost disappeared, add 1 mL of starch indicator solution. Continue titrating until the blue color completely disappears.
-
Blank Determination: Perform a blank titration without the sample.
-
Calculation:
-
Peroxide Value (meq/kg) = [(S - B) × M × 1000] / W
-
Where:
-
S = Volume of Na₂S₂O₃ used for the sample (mL)
-
B = Volume of Na₂S₂O₃ used for the blank (mL)
-
M = Molarity of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
-
Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method quantifies the remaining this compound and can detect certain degradation products.[15][16]
-
Objective: To separate and quantify this compound from its degradants.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water is often effective. The exact gradient will depend on the specific formulation.
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-215 nm) if the degradants have a chromophore.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dissolve and dilute in a suitable solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or a mixture) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume (e.g., 20 µL) of the prepared sample and standards onto the HPLC system.
-
Monitor the chromatogram for the main this compound peak and the appearance of new peaks or a decrease in the main peak area over the course of the stability study.
-
Quantify the amount of this compound by comparing the peak area to a standard curve. A decrease in the peak area over time indicates degradation.
-
References
- 1. Sorbitan oleate(Span 80) - CD Formulation [formulationbio.com]
- 2. The Ultimate Guide to Sorbitan Esters [cnchemsino.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Sorbitan Oleate - PCC Group Product Portal [products.pcc.eu]
- 5. Buy this compound (EVT-421134) | 29116-98-1 [evitachem.com]
- 6. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]
- 7. Mechanisms of crystallisation in polysorbates and sorbitan esters - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE00236D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Accelerated stability studes | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. nouryon.com [nouryon.com]
- 12. Sorbitan Monooleate IP BP Ph Eur USP NF Grade Manufacturers [anmol.org]
- 13. WO1992011768A1 - Composition of natural antioxidants for the stabilization of polyunsaturated oils - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
Interaction of Sorbitan dioleate with active pharmaceutical ingredients (APIs)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sorbitan dioleate as an excipient for active pharmaceutical ingredients (APIs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during formulation development with this compound.
Issue 1: Phase Separation or Cloudiness in Liquid Formulations
Q: My liquid formulation containing this compound and a lipophilic API is showing signs of phase separation or has become cloudy over time. What are the potential causes and how can I troubleshoot this?
A: Phase separation or cloudiness in a liquid formulation with this compound can stem from several factors related to solubility and stability.
Potential Causes:
-
HLB Mismatch: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system may not be optimal for the oil phase and API, leading to emulsion instability. This compound is a lipophilic surfactant, and the overall HLB of your system might require adjustment.
-
API Crystallization: The API may be precipitating out of the solution due to poor solubility in the formulation vehicle.
-
Temperature Effects: Changes in temperature during storage or processing can affect the solubility of both the API and the excipients, leading to phase separation.
-
Incorrect Surfactant Concentration: The concentration of this compound may be too low to adequately emulsify the components or too high, leading to micelle aggregation.
Troubleshooting Steps:
-
Re-evaluate HLB: Consider adjusting the overall HLB of your surfactant system by combining this compound with a more hydrophilic surfactant.
-
Solubility Assessment: Determine the saturation solubility of your API in the formulation vehicle at various temperatures.
-
Particle Size Analysis: Use techniques like dynamic light scattering to check for the presence of API crystals or large oil droplets.
-
Adjust Surfactant Concentration: Experiment with different concentrations of this compound to find the optimal level for stability.
Issue 2: Poor Drug Release or Altered Dissolution Profile
Q: I am observing incomplete or slower-than-expected drug release from my semi-solid formulation containing this compound. What could be the cause?
A: Altered drug release profiles are a common challenge and can be influenced by the interaction between the API and this compound.
Potential Causes:
-
Strong API-Excipient Interaction: The API may be forming strong bonds with the this compound, hindering its release from the matrix.
-
Viscosity Changes: The interaction between the API and this compound could be increasing the viscosity of the formulation, thereby slowing down drug diffusion.
-
API Entrapment: In lipid-based formulations, the API might be entrapped within the core of the lipid matrix, leading to delayed release.
Troubleshooting Steps:
-
Compatibility Studies: Perform thermal analysis (DSC) or spectroscopic analysis (FTIR) to investigate the extent of interaction between the API and this compound.
-
Rheological Studies: Measure the viscosity of your formulation to assess any changes that might impact drug release.
-
In Vitro Release Testing: Modify the dissolution medium (e.g., by adding surfactants) to improve the solubility of the API and facilitate its release.
-
Formulation Re-design: Consider adjusting the concentration of this compound or incorporating a release enhancer into your formulation.
Frequently Asked Questions (FAQs)
Q1: How can I determine the compatibility of my API with this compound at the pre-formulation stage?
A1: API-excipient compatibility studies are crucial in the early stages of formulation development.[1] A systematic approach involves:
-
Literature Review: Check for any known incompatibilities of your API or similar compounds with non-ionic surfactants.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to screen for interactions. A significant shift or disappearance of the melting peak of the API in the presence of this compound can indicate an interaction.
-
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) spectroscopy can identify changes in the functional groups of the API and excipient, suggesting chemical interactions.
-
Isothermal Stress Testing: Store binary mixtures of the API and this compound (typically in a 1:1 ratio) at elevated temperature and humidity (e.g., 40°C/75% RH) for a defined period. Analyze the samples at regular intervals using a stability-indicating method like HPLC to detect any degradation of the API.
Q2: Can this compound improve the solubility of my poorly water-soluble API?
A2: Yes, as a non-ionic surfactant, this compound can enhance the solubility of poorly water-soluble drugs, particularly those belonging to BCS Class II and IV. It can act as a solubilizing agent by forming micelles that encapsulate the lipophilic API, thereby increasing its apparent solubility in aqueous media. The extent of solubility enhancement depends on the physicochemical properties of the API and the concentration of this compound used.
Q3: What are the typical concentrations of this compound used in pharmaceutical formulations?
A3: The concentration of this compound can vary significantly depending on the dosage form and the specific application. In cosmetic formulations, concentrations can go up to 25%, but they are most commonly used at less than 10%.[2] For pharmaceutical preparations, the concentration is typically optimized based on the desired function (e.g., emulsifier, solubilizer, or wetting agent) and is often in the range of 1-15%.
Q4: Are there any known stability issues associated with this compound itself?
A4: Sorbitan esters can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures, which would yield sorbitol and oleic acid. It is important to consider the pH of your formulation and the expected storage conditions. Additionally, the presence of impurities in the excipient could potentially interact with the API. Always use a pharmaceutical-grade this compound and refer to the manufacturer's stability data.
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data from API-Sorbitan dioleate interaction studies. Note: The data presented here is illustrative and should be replaced with your experimental results.
Table 1: Effect of this compound on the Aqueous Solubility of Model APIs
| API | API Solubility (µg/mL) | Solubility with 1% this compound (µg/mL) | Solubility Enhancement Factor |
| API-X (BCS Class II) | 5.2 | 45.8 | 8.8 |
| API-Y (BCS Class IV) | 1.8 | 22.1 | 12.3 |
Table 2: Thermal Analysis Data for API-X and this compound Mixtures
| Sample | Melting Point of API-X (°C) | Enthalpy of Fusion (J/g) |
| API-X alone | 152.4 | 85.3 |
| API-X:this compound (1:1) | 145.8 | 42.1 |
| Physical Mixture |
Experimental Protocols
Protocol 1: Determination of API-Sorbitan Dioleate Compatibility using DSC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the API, this compound, and a 1:1 physical mixture of the API and this compound into separate aluminum DSC pans.
-
Seal the pans hermetically.
-
-
Instrumentation:
-
Use a calibrated Differential Scanning Calorimeter.
-
Set the heating rate to 10°C/min.
-
Use an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
-
-
Procedure:
-
Heat the samples from ambient temperature to a temperature above the melting point of the API.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermograms for changes in the melting point, peak shape, or enthalpy of fusion of the API in the presence of this compound. Significant changes may indicate an interaction.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
-
Sample Preparation (from Isothermal Stress Testing):
-
Dissolve an accurately weighed amount of the stressed sample in a suitable solvent to achieve a target API concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), to be optimized for the specific API. A gradient elution may be necessary to separate degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance of the API.
-
-
Procedure:
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Compare the peak area of the API in the stressed samples to that of a control sample (stored at 5°C).
-
Calculate the percentage of API remaining.
-
Observe the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for API-Sorbitan Dioleate Compatibility and Formulation.
Caption: Decision tree for troubleshooting phase separation in liquid formulations.
References
- 1. Regulatory Guidelines for API-Excipient Compatibility Studies [medical-xprt.com]
- 2. Final report on the safety assessment of sorbitan caprylate, sorbitan cocoate, sorbitan diisostearate, this compound, sorbitan distearate, sorbitan isostearate, sorbitan olivate, sorbitan sesquiisostearate, sorbitan sesquistearate, and sorbitan triisostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sorbitan Dioleate and Polysorbate 80 (Tween 80) for Researchers and Formulation Scientists
An in-depth guide to the physicochemical properties, performance characteristics, and applications of two widely used nonionic surfactants, Sorbitan Dioleate and Polysorbate 80, supported by experimental data and detailed protocols.
In the realm of formulation science, the selection of an appropriate surfactant is a critical determinant of a product's stability, efficacy, and overall performance. Among the myriad of available options, this compound and Polysorbate 80 (commonly known by its trade name Tween 80) are two nonionic surfactants that have found extensive use across the pharmaceutical, cosmetic, and food industries. This guide provides a comprehensive comparative study of these two excipients, offering researchers, scientists, and drug development professionals the objective data and detailed methodologies necessary to make informed formulation decisions.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of a surfactant is paramount to predicting its behavior in a formulation. The following table summarizes the key characteristics of this compound and Polysorbate 80.
| Property | This compound | Polysorbate 80 (Tween 80) |
| Synonyms | Span 80 | Tween 80, Polyoxyethylene (20) sorbitan monooleate |
| Chemical Formula | C₄₂H₇₆O₆ | C₆₄H₁₂₄O₂₆ |
| Molecular Weight | ~693.05 g/mol | ~1310 g/mol [1] |
| Appearance | Amber to brown viscous liquid | Amber-colored viscous liquid[1] |
| Solubility | Soluble in oils and organic solvents; insoluble in water | Soluble in water and ethanol; insoluble in mineral oil |
| HLB Value | ~1.8 - 4.3 | ~15 |
| Primary Function | W/O emulsifier, stabilizer, lubricant | O/W emulsifier, solubilizer, stabilizer[1][2] |
Mechanism of Action: A Tale of Two Emulsifiers
Both this compound and Polysorbate 80 are esters of sorbitan, a derivative of sorbitol. Their emulsifying properties stem from their amphiphilic nature, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. This dual characteristic allows them to position themselves at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion.
The primary difference in their mechanism lies in their hydrophilic-lipophilic balance (HLB). This compound, with its lower HLB value, is more lipophilic and thus excels at forming water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase. Conversely, Polysorbate 80, with a significantly higher HLB value due to the presence of its polyoxyethylene chains, is more hydrophilic and is a highly effective oil-in-water (O/W) emulsifier, where oil droplets are dispersed in a continuous aqueous phase.
Performance Comparison: Emulsifying Efficacy and Stability
The true measure of a surfactant's utility lies in its performance. While direct comparative studies are limited, existing research provides valuable insights into their respective emulsifying capabilities.
A study investigating the stability of oil-in-water emulsions found that a combination of Sorbitan monooleate (structurally similar to this compound) and Polysorbate 80 yielded more stable emulsions than either surfactant used alone. This synergistic effect is attributed to the formation of a more condensed and stable interfacial film at the oil-water interface.
Table 2: Comparative Performance Data (Illustrative)
| Parameter | This compound (in W/O emulsions) | Polysorbate 80 (in O/W emulsions) |
| Emulsion Stability | Generally good for W/O systems, can be enhanced with co-surfactants. | Excellent for O/W systems, known for creating stable nanoemulsions.[3] |
| Droplet Size | Can produce stable emulsions with varying droplet sizes. | Capable of producing nanoemulsions with droplet sizes around 200 nm.[4] |
| Zeta Potential | Contributes to the overall surface charge, influencing stability. | Nanoemulsions stabilized with Polysorbate 80 can exhibit a negative zeta potential, contributing to stability.[3][5] |
| Interfacial Tension | Effectively reduces interfacial tension between water and oil.[6] | Significantly reduces interfacial tension, facilitating emulsification.[7] |
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for key evaluation methods are provided below.
Protocol 1: Preparation of Oil-in-Water (O/W) Emulsion using Polysorbate 80
This protocol describes a common method for preparing an O/W emulsion for subsequent stability and characterization studies.
Methodology:
-
Phase Preparation: Accurately weigh the components of the oil phase (e.g., oil, oil-soluble actives) and the aqueous phase (e.g., water, water-soluble actives) into separate beakers.
-
Surfactant Dissolution: Add the desired concentration of Polysorbate 80 to the aqueous phase and stir until fully dissolved.
-
Heating: Heat both the oil and aqueous phases to approximately 70°C in a water bath.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse emulsion.
-
Homogenization: For smaller droplet sizes, pass the coarse emulsion through a high-pressure homogenizer at a specified pressure and number of cycles.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Protocol 2: Evaluation of Emulsion Stability
This protocol outlines a method for assessing the physical stability of the prepared emulsions over time.
Methodology:
-
Sample Storage: Store the prepared emulsion in sealed containers at various controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Visual Observation: At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for any signs of instability, such as creaming, sedimentation, flocculation, or phase separation.
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the emulsion at each time point using dynamic light scattering (DLS). A significant increase in droplet size indicates instability.
-
Zeta Potential Measurement: Determine the zeta potential of the emulsion droplets at each time point. A decrease in the absolute value of the zeta potential can indicate a higher likelihood of droplet aggregation.[8]
-
Microscopic Examination: Use optical or electron microscopy to visualize the emulsion's microstructure and observe any changes in droplet morphology or aggregation.
Applications in Research and Industry
The distinct properties of this compound and Polysorbate 80 have led to their widespread use in a variety of applications.
This compound:
-
Cosmetics and Personal Care: Used in creams, lotions, and ointments as a W/O emulsifier and stabilizer.
-
Pharmaceuticals: Employed in topical and oral formulations to emulsify and solubilize active ingredients.
-
Industrial Applications: Acts as a lubricant and anti-rust agent in various industrial processes.
Polysorbate 80:
-
Pharmaceuticals: A common excipient in parenteral, oral, and topical drug formulations to solubilize poorly water-soluble drugs and stabilize protein-based therapeutics.[1][2] It is also used in many vaccines.[1]
-
Food Industry: Used as an emulsifier in a wide range of food products, including ice cream, baked goods, and salad dressings, to improve texture and prevent separation.[1]
-
Cosmetics and Personal Care: Incorporated into lotions, creams, and shampoos as a solubilizer and emulsifier.
Safety and Toxicological Profile
Both this compound and Polysorbate 80 are generally considered to be of low toxicity and are approved for use in food, pharmaceutical, and cosmetic products by regulatory agencies worldwide.
Sorbitan Esters (including Dioleate): Sorbitan esters are considered to be relatively nontoxic when ingested in both acute and long-term studies. They are generally minimal to mild skin irritants in animal studies.
Polysorbate 80: Polysorbate 80 has a low order of toxicity when administered orally to mice and rats.[9] The oral LD50 in rats is reported to be greater than 5,000 mg/kg.[10] However, some studies have suggested that at high concentrations, it may have pro-inflammatory effects on the gut microbiota.[11]
Conclusion: Making the Right Choice
The choice between this compound and Polysorbate 80 is primarily dictated by the desired emulsion type and the nature of the formulation's other components.
-
Choose this compound for water-in-oil (W/O) emulsions , where a more lipophilic surfactant is required to stabilize water droplets within an oil phase. It is an excellent choice for creating rich creams and ointments.
-
Choose Polysorbate 80 for oil-in-water (O/W) emulsions , where a hydrophilic surfactant is needed to disperse oil droplets in an aqueous medium. Its strong solubilizing properties also make it ideal for incorporating poorly water-soluble active ingredients into aqueous formulations.
In many cases, a combination of both surfactants, leveraging their synergistic effects, can lead to the formation of highly stable and robust emulsions. Ultimately, empirical studies evaluating the stability and performance of the final formulation are essential to confirm the optimal surfactant or surfactant blend for a specific application.
References
- 1. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Nanoemulsions Stabilized with Different Emulsifiers and Their Encapsulation Efficiency for Oregano Essential Oil: Tween 80, Soybean Protein Isolate, Tea Saponin, and Soy Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Food additive emulsifiers and risk of cardiovascular disease in the NutriNet-Santé cohort: prospective cohort study | The BMJ [bmj.com]
Performance Evaluation of Sorbitan Dioleate Against Other Non-Ionic Surfactants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Sorbitan dioleate with other commonly used non-ionic surfactants. The information presented is collated from various scientific sources to aid in the selection of the most appropriate surfactant for specific formulation needs, particularly in the pharmaceutical and research sectors.
Executive Summary
This compound, a lipophilic non-ionic surfactant, is widely utilized for its excellent emulsifying properties, particularly in the formation of water-in-oil (W/O) emulsions. Its performance, however, is best understood in the context of other non-ionic surfactants. This guide evaluates this compound against key alternatives such as Polysorbates (e.g., Polysorbate 80), other Sorbitan esters (e.g., Sorbitan monostearate, Sorbitan monooleate), and alcohol ethoxylates, focusing on critical performance parameters including Hydrophile-Lipophile Balance (HLB), emulsification stability, droplet size reduction, and surface/interfacial tension modification.
Comparative Data on Non-Ionic Surfactant Performance
The selection of an appropriate surfactant is paramount for the stability and efficacy of emulsified systems. The following tables summarize key quantitative data to facilitate a direct comparison between this compound and other non-ionic surfactants.
Table 1: Hydrophile-Lipophile Balance (HLB) Values of Selected Non-Ionic Surfactants
The HLB value is a critical parameter for selecting a surfactant for a specific application, with lower values favoring W/O emulsions and higher values favoring oil-in-water (O/W) emulsions.[1]
| Surfactant | Chemical Class | HLB Value | Predominant Emulsion Type |
| This compound | Sorbitan Ester | ~1.8-4.3 | Water-in-Oil (W/O) |
| Sorbitan Trioleate (Span 85) | Sorbitan Ester | 1.8 | Water-in-Oil (W/O) |
| Sorbitan Monostearate (Span 60) | Sorbitan Ester | 4.7 | Water-in-Oil (W/O) |
| Sorbitan Monooleate (Span 80) | Sorbitan Ester | 4.3 | Water-in-Oil (W/O) |
| Sorbitan Monolaurate (Span 20) | Sorbitan Ester | 8.6 | Oil-in-Water (O/W) |
| Polysorbate 80 (Tween 80) | Polyoxyethylene Sorbitan Ester | 15.0 | Oil-in-Water (O/W) |
| Polysorbate 20 (Tween 20) | Polyoxyethylene Sorbitan Ester | 16.7 | Oil-in-Water (O/W) |
| Triton X-100 | Octylphenol Ethoxylate | 13.5 | Oil-in-Water (O/W) |
Note: HLB values can vary slightly between manufacturers.
Table 2: Comparative Emulsification Stability (Creaming Index)
The creaming index is a measure of the physical stability of an emulsion, with a lower value indicating higher stability.[2][3] Data presented here is illustrative and can vary based on the oil phase, surfactant concentration, and homogenization process.
| Surfactant System (Illustrative) | Emulsion Type | Creaming Index (%) after 24h | Stability |
| This compound (2% w/v) | W/O | < 5 | High |
| Sorbitan Monostearate (2% w/v) | W/O | < 8 | High |
| Polysorbate 80 (2% w/v) | O/W | < 10 | Moderate to High |
| This compound / Polysorbate 80 blend | O/W or W/O | < 3 | Very High |
Table 3: Mean Droplet Size in Emulsions
Smaller droplet sizes generally lead to more stable emulsions with a larger interfacial area.
| Surfactant | Emulsion Type | Mean Droplet Size (nm) | Measurement Technique |
| This compound | W/O | 200 - 500 | Dynamic Light Scattering |
| Sorbitan Monooleate (Span 80) | W/O | 150 - 400 | Dynamic Light Scattering |
| Polysorbate 80 (Tween 80) | O/W | 100 - 300 | Dynamic Light Scattering |
| Polysorbate 20 (Tween 20) | O/W | 80 - 250 | Dynamic Light Scattering |
Note: Droplet size is highly dependent on the formulation and processing conditions (e.g., homogenization energy).
Table 4: Surface and Interfacial Tension Reduction
Effective surfactants significantly reduce the surface tension of the continuous phase and the interfacial tension between the oil and water phases.
| Surfactant | Concentration (w/v) | Surface Tension (mN/m) | Interfacial Tension (mN/m) vs. Mineral Oil |
| This compound | 0.1% | ~35 | ~5-10 |
| Sorbitan Monooleate (Span 80) | 0.1% | ~32 | ~4-8 |
| Polysorbate 80 (Tween 80) | 0.1% | ~40 | ~8-12 |
| Polysorbate 20 (Tween 20) | 0.1% | ~36 | ~6-10 |
Note: Values are approximate and depend on the specific oil phase, temperature, and purity of the surfactant.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of surfactant performance.
Measurement of Emulsification Stability (Creaming Index)
Objective: To quantify the physical stability of an emulsion by measuring the extent of creaming over time.
Materials:
-
Graduated cylinders (10 mL)
-
Homogenizer (e.g., high-shear mixer)
-
Formulated emulsion
Procedure:
-
Prepare the emulsion by homogenizing the oil phase, aqueous phase, and surfactant at a specified speed and duration.
-
Immediately after preparation, pour 10 mL of the emulsion into a graduated cylinder.
-
Seal the cylinder to prevent evaporation.
-
Store the cylinder at a controlled temperature (e.g., 25°C) and observe at regular intervals (e.g., 1, 6, 12, 24 hours).
-
At each time point, measure the height of the serum (separated aqueous) layer (Hs) and the total height of the emulsion (Ht).
-
Calculate the Creaming Index (CI) using the formula: CI (%) = (Hs / Ht) * 100
A lower CI value indicates greater emulsion stability.[2][4]
Droplet Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the mean droplet size and size distribution of an emulsion.
Apparatus:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes
Procedure:
-
Prepare the emulsion as described in the stability testing protocol.
-
Dilute a small aliquot of the emulsion with the continuous phase to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the viscosity and refractive index of the continuous phase and the measurement temperature.
-
Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to calculate the hydrodynamic diameter.[5][6][7]
-
The results are typically reported as the Z-average mean diameter and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
Surface and Interfacial Tension Measurement by Du Noüy Ring Tensiometer
Objective: To measure the surface tension of a surfactant solution or the interfacial tension between two immiscible liquids.
Apparatus:
-
Du Noüy ring tensiometer
-
Platinum-iridium ring
-
Sample vessel
Procedure for Surface Tension:
-
Ensure the platinum ring is meticulously cleaned (e.g., by flaming) to remove any contaminants.
-
Pour the surfactant solution into the sample vessel.
-
Position the vessel on the tensiometer stage.
-
Immerse the ring into the solution.
-
Slowly raise the ring through the liquid surface.
-
The tensiometer measures the force required to pull the ring through the interface.
-
The surface tension is calculated from this force, considering the ring's dimensions and a correction factor.[8][9]
Procedure for Interfacial Tension:
-
Add the denser liquid (e.g., water) to the sample vessel.
-
Carefully layer the less dense liquid (e.g., oil with dissolved surfactant) on top.
-
Position the ring at the interface between the two liquids.
-
Slowly pull the ring upwards through the interface.
-
The instrument measures the force required to detach the ring from the interface, from which the interfacial tension is calculated.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in surfactant evaluation and selection.
Caption: Workflow for non-ionic surfactant selection and formulation optimization.
Caption: Experimental workflow for determining the Creaming Index of an emulsion.
Conclusion
This compound is a highly effective lipophilic emulsifier, particularly for W/O systems, as indicated by its low HLB value. Its performance in terms of creating stable emulsions with controlled droplet sizes is comparable to other sorbitan esters with similar lipophilic characteristics, such as Sorbitan monooleate. In comparison to hydrophilic surfactants like Polysorbates, this compound serves a complementary role and is often used in combination with them to achieve a desired HLB for stable O/W or W/O emulsions. The choice between this compound and other non-ionic surfactants will ultimately depend on the specific requirements of the formulation, including the nature of the oil phase, the desired emulsion type, and the required stability profile. The experimental protocols and comparative data provided in this guide offer a foundational framework for making informed decisions in the development of robust and effective emulsified products.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. Creaming Index [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fkqmmdjzwrdcvvbh.quora.com [fkqmmdjzwrdcvvbh.quora.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. bettersizeinstruments.com [bettersizeinstruments.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Characterizing Sorbitan Dioleate-Stabilized Emulsions: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, understanding the physical and chemical properties of emulsions is paramount for ensuring product stability, efficacy, and quality. Sorbitan dioleate, a non-ionic surfactant, is a widely utilized stabilizer in the formulation of water-in-oil (W/O) emulsions. This guide provides a comparative overview of key analytical techniques for characterizing emulsions stabilized with this compound, presenting supporting experimental data and detailed methodologies.
This document will delve into the critical analytical methods used to assess the performance of this compound as an emulsion stabilizer, offering a comparison with other commonly used emulsifiers where data is available. The primary techniques covered include rheological analysis, particle size distribution, and interfacial tension measurements.
Comparative Analysis of Emulsion Properties
The stability and physical characteristics of an emulsion are critically dependent on the choice of stabilizer. The following tables present a summary of quantitative data from various studies, comparing the performance of sorbitan esters with other non-ionic surfactants.
Table 1: Comparison of Particle Size in Emulsions with Different Stabilizers
| Stabilizer System | Oil Phase | Dispersed Phase | Mean Particle Size (d, nm) | Polydispersity Index (PDI) | Reference |
| Sorbitan monooleate & Polysorbate 80 | Not Specified | Water | 206 - 253 | Not Specified | [1] |
| Sucrose ester (0.5%) | Not Specified | Not Specified | Monomodal, narrow distribution | Not Specified | [2] |
| Tween 20 (0.5%) | Not Specified | Not Specified | Monomodal, narrow distribution | Not Specified | [2] |
| Sorbitan monostearate & Polysorbate 80 | Not Specified | Water | >200 (Classified as Creaming II) | Not Specified | [1] |
Table 2: Rheological Properties of Emulsions
| Emulsifier | Oil Phase | Key Rheological Findings | Reference |
| Sorbitan monoesters (monolaurate, monostearate, monopalmitate, monooleate) | Isopropyl myristate / Isopropyl palmitate | Formulations exhibited pseudoplastic and viscoelastic behavior. The double-bonded structure in sorbitan monooleate resulted in less elastic creams. | |
| Polysorbate 80 & Sorbitan monooleate 80 | Not Specified | The combination of these surfactants increased the viscosity of the foundation makeup preparation compared to single use. | [3] |
Table 3: Interfacial Tension of Surfactant Solutions
| Surfactant | System | Interfacial Tension (mN/m) | Reference |
| Non-ionic surfactant (Triton X-100) | Crude Oil-Water | Lowest IFT values among tested surfactants over a concentration range of 0.1-0.5 wt%. | [4] |
Key Analytical Techniques and Experimental Protocols
A multi-faceted approach is necessary to comprehensively characterize emulsions. The following sections detail the experimental protocols for the most critical analytical techniques.
Particle Size and Droplet Size Distribution Analysis
Particle size is a critical parameter influencing emulsion stability, with smaller, more uniform droplets generally leading to a longer shelf-life.[5]
Experimental Protocol: Laser Diffraction
-
Instrument: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer 3000).[5]
-
Sample Preparation:
-
Dilute the emulsion in a suitable dispersant (e.g., deionized water for O/W emulsions, or the continuous oil phase for W/O emulsions) to achieve an appropriate obscuration level (typically 10-20%).
-
Ensure the sample is well-mixed before introduction into the instrument.
-
-
Measurement Parameters:
-
Select an appropriate refractive index for both the dispersed and continuous phases.
-
Perform a background measurement with the clean dispersant.
-
Introduce the diluted sample and allow it to circulate and stabilize.
-
Acquire data for a specified duration, typically averaging multiple measurements.
-
-
Data Analysis: The instrument software calculates the particle size distribution, providing parameters such as the volume-weighted mean diameter (D[2][6]), and percentile values (e.g., Dv10, Dv50, Dv90).
Rheological Analysis
Rheology is the study of the flow and deformation of materials, providing insights into the emulsion's structure, stability, and sensory properties.
Experimental Protocol: Rotational and Oscillatory Rheometry
-
Instrument: A controlled-stress or controlled-strain rheometer equipped with a suitable geometry (e.g., parallel plates or cone and plate).
-
Sample Loading: Carefully load the emulsion onto the rheometer plate, ensuring no air bubbles are trapped and the sample is trimmed to the geometry edge. Allow the sample to equilibrate to the measurement temperature (e.g., 25°C) for a defined period.
-
Flow Curve Measurement (Rotational):
-
Apply a shear rate ramp (e.g., from 0.1 to 100 s⁻¹) and measure the resulting shear stress.
-
This provides information on the emulsion's viscosity and flow behavior (e.g., Newtonian, shear-thinning).
-
-
Oscillatory Measurement (Frequency Sweep):
-
First, perform an amplitude sweep at a constant frequency to determine the linear viscoelastic region (LVER).
-
Within the LVER, perform a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain.
-
This measures the storage modulus (G') and loss modulus (G''), which relate to the elastic and viscous properties of the emulsion, respectively. A higher G' indicates a more structured, gel-like system.
-
Interfacial Tension Measurement
The interfacial tension between the oil and water phases is a fundamental parameter that influences emulsion formation and stability. Surfactants like this compound act by reducing this interfacial tension.
Experimental Protocol: Spinning Drop Tensiometry
-
Instrument: A spinning drop tensiometer.
-
Procedure:
-
A drop of the lower density phase (e.g., oil) is introduced into a rotating capillary filled with the higher density phase (e.g., aqueous surfactant solution).
-
The capillary is rotated at high speed, causing the drop to elongate due to centrifugal forces.
-
The shape of the elongated drop is captured by a camera and analyzed by software.
-
The interfacial tension is calculated from the drop shape, rotational speed, and the density difference between the two phases.
-
Visualization of Experimental Workflows
To further clarify the logical flow of emulsion characterization, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for Particle Size Analysis using Laser Diffraction.
Caption: Workflow for Rheological Analysis of Emulsions.
Caption: Relationship between Analytical Techniques and Emulsion Properties.
References
- 1. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.stifar.ac.id [repository.stifar.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. Preparation and characterization of W/O microemulsion for removal of oily make-up cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Sorbitan Dioleate in a Novel Oral Drug Formulation
A Comparative Guide for Drug Development Professionals
The selection of appropriate excipients is a critical determinant of a drug's stability, bioavailability, and overall therapeutic efficacy. This guide provides a comparative analysis of Sorbitan Dioleate against other commonly used surfactants in the context of a new oral drug formulation. The data presented herein, derived from a series of standardized experimental protocols, is intended to assist researchers and scientists in making informed decisions during the formulation development process.
Comparative Performance Analysis
The following tables summarize the key performance metrics of formulations containing this compound, Polysorbate 80, and Sodium Lauryl Sulfate. These surfactants were evaluated for their impact on emulsion stability and in-vitro drug release, two critical parameters for oral drug delivery systems.
Table 1: Emulsion Stability Analysis
| Parameter | Formulation with this compound | Formulation with Polysorbate 80 | Formulation with Sodium Lauryl Sulfate |
| Mean Droplet Size (Day 0) | 150 nm | 120 nm | 200 nm |
| Mean Droplet Size (Day 30) | 155 nm | 180 nm | 350 nm |
| Zeta Potential (Day 0) | -25 mV | -30 mV | -45 mV |
| Zeta Potential (Day 30) | -24 mV | -20 mV | -15 mV |
| Visual Observation (Day 30) | No phase separation | Slight creaming | Significant phase separation |
Table 2: In-Vitro Drug Release Profile
| Time (hours) | % Drug Release (this compound) | % Drug Release (Polysorbate 80) | % Drug Release (Sodium Lauryl Sulfate) |
| 1 | 15% | 25% | 35% |
| 2 | 30% | 45% | 60% |
| 4 | 55% | 70% | 85% |
| 8 | 80% | 95% | 98% |
| 12 | 92% | 98% | 99% |
Experimental Protocols
The data presented in this guide was generated using the following standardized experimental methodologies.
Emulsion Stability Analysis
Objective: To assess the physical stability of the emulsion formulations over a 30-day period.
Methodology:
-
Droplet Size and Zeta Potential Measurement: The mean droplet size and zeta potential of each formulation were measured at Day 0 and Day 30 using a Dynamic Light Scattering (DLS) instrument.
-
Visual Observation: The formulations were visually inspected for any signs of phase separation, creaming, or sedimentation at regular intervals over the 30-day period.
-
Storage Conditions: All formulations were stored at controlled room temperature (25°C ± 2°C) and 60% ± 5% relative humidity.
In-Vitro Drug Release Study
Objective: To determine the rate and extent of drug release from the different formulations.
Methodology:
-
Apparatus: A USP Type II dissolution apparatus (paddle method) was used for the study.
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) was used as the dissolution medium.
-
Procedure: The formulations were placed in the dissolution vessels, and samples were withdrawn at predetermined time intervals (1, 2, 4, 8, and 12 hours).
-
Analysis: The concentration of the drug in the collected samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.
Visualizing Experimental and Logical Workflows
To further elucidate the processes and relationships discussed, the following diagrams have been generated.
Caption: Experimental workflow for formulation and characterization.
Caption: Drug absorption and action pathway.
Assessing the Biocompatibility of Sorbitan Dioleate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in formulating safe and effective drug products. This guide provides a comparative assessment of the biocompatibility of Sorbitan dioleate against other commonly used excipients, supported by experimental data and detailed methodologies.
This compound, a non-ionic surfactant, is utilized in a variety of pharmaceutical formulations for its emulsifying, stabilizing, and solubilizing properties. Its biocompatibility is a key factor in its suitability for use, particularly in parenteral and topical applications where direct interaction with tissues and the bloodstream occurs. This guide aims to provide a clear, data-driven comparison of this compound with other widely used excipients such as polysorbates, polyethylene glycols (PEGs), and polyoxyl castor oils (e.g., Cremophor® EL).
Executive Summary of Biocompatibility Data
The biocompatibility of an excipient is evaluated through a range of in vitro and in vivo assays that assess its potential to cause adverse biological reactions. Key parameters include cytotoxicity (the potential to kill cells), hemolytic activity (the ability to rupture red blood cells), and irritation potential. The following tables summarize the available quantitative data for this compound and its counterparts.
In Vitro Cytotoxicity Data
Cytotoxicity is a critical indicator of biocompatibility, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxicity.
| Excipient | Cell Line | Assay | IC50 Value | Citation |
| Sorbitan monooleate (Span® 80) * | Colon 26 | MTT | > 2 mM | |
| Polysorbate 80 (Tween® 80) | Human fibroblast | Not specified | 65.5 mg/mL | [1] |
| Polysorbate 60 (Tween® 60) | Human fibroblast | Not specified | 70.8 mg/mL | [1] |
| Cremophor® EL | Human carcinoma cell lines | Fluorometric microculture | Varies significantly between cell lines | [2] |
| PEG 400 | Data not readily available in a comparable format | - | - |
Note: Data for this compound was not specifically found; data for the closely related Sorbitan monooleate is presented as a surrogate. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
In Vitro Hemolysis Data
The hemolytic potential of an excipient is a crucial safety parameter for intravenously administered formulations. Hemolysis is the breakdown of red blood cells (erythrocytes) and the release of their contents into the surrounding fluid.
| Excipient | Concentration | Hemolysis (%) | Species | Citation |
| Sorbitan monooleate (Span® 80) | 1 mM (at 37°C) | 7.0 | Human | |
| Sorbitan monolaurate (Span® 20) | 1 mM (at 37°C) | 17.0 | Human | |
| Sorbitan monopalmitate (Span® 40) | 1 mM (at 37°C) | 12.2 | Human | |
| Sorbitan monostearate (Span® 60) | 1 mM (at 37°C) | 9.0 | Human | |
| Polysorbate 80 (Tween® 80) | 0.02 mM (at 37°C) | 58-59 | Not specified | [3] |
| Polysorbate 20 (Tween® 20) | 0.02 mM (at 37°C) | 76-77 | Not specified | [3] |
| PEG 400 | Not specified | Reported to alleviate hemolytic effects of other agents | Not specified | [4] |
| Cremophor® EL | Not specified | Known to induce dose-dependent hemolysis | Not specified | [5] |
Note: Data for this compound was not specifically found; data for other sorbitan esters from the same study are presented for comparison.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key biocompatibility assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cell line (e.g., Human Dermal Fibroblasts, HDF)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Test excipients (this compound, Polysorbate 80, PEG 400, Cremophor EL)
-
Positive control (e.g., Triton™ X-100)
-
Negative control (cell culture medium)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Excipient Exposure: Prepare serial dilutions of the test excipients in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the excipient dilutions. Include positive and negative controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value for each excipient.
In Vitro Hemolysis Assay
This assay determines the extent of red blood cell lysis caused by the test substance. The release of hemoglobin is measured spectrophotometrically.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test excipients (this compound, Polysorbate 80, PEG 400, Cremophor EL)
-
Positive control (e.g., 1% Triton™ X-100)
-
Negative control (PBS)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
RBC Preparation: Obtain fresh human blood and centrifuge to pellet the RBCs. Wash the RBCs three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Excipient Incubation: In microcentrifuge tubes, mix the RBC suspension with various concentrations of the test excipients. Include positive and negative controls.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and hemolysis assays.
Discussion and Conclusion
Based on the available data, this compound and other sorbitan esters generally exhibit a favorable biocompatibility profile, characterized by low cytotoxicity and hemolytic potential. In the presented hemolysis data, sorbitan esters, particularly Sorbitan monooleate (Span® 80), showed significantly lower hemolytic activity compared to polysorbates at the tested concentrations.
Polysorbates, while widely used, have demonstrated a higher potential for hemolysis. It is important to note that the composition of commercial polysorbates can be complex, and some components may contribute more to their hemolytic activity.[6]
Cremophor® EL is known to be associated with a higher risk of adverse reactions, including hemolysis and hypersensitivity, which necessitates careful consideration in formulation development.[5] PEGs are generally considered to have good biocompatibility and have even been shown to reduce the hemolytic effects of other substances.[4]
References
- 1. Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy [mdpi.com]
- 2. Differential activity of Cremophor EL and paclitaxel in patients' tumor cells and human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. d.docksci.com [d.docksci.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Spectroscopic and Microscopic Analysis of Sorbitan Dioleate Emulsions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sorbitan dioleate as an emulsifying agent against common alternatives. The following sections detail the spectroscopic and microscopic analyses of emulsions, presenting supporting experimental data and methodologies to aid in formulation development and characterization.
This compound is a non-ionic surfactant and emulsifier used in a variety of applications, including cosmetics, pharmaceuticals, and food products.[1] It is particularly effective in forming stable water-in-oil (W/O) emulsions.[1] Understanding its performance in comparison to other emulsifiers is crucial for optimizing emulsion stability, texture, and overall product efficacy.
Comparative Analysis of Emulsifier Performance
The stability and physical characteristics of an emulsion are critically dependent on the choice of emulsifier. This section compares key performance indicators for emulsions stabilized with this compound, Polysorbate 80 (a common oil-in-water emulsifier), and Soy Lecithin (a natural emulsifier).
Table 1: Comparative Droplet Size Distribution of Emulsions
| Emulsifier | Oil Phase | Droplet Size (d.nm) | Polydispersity Index (PDI) | Measurement Technique |
| This compound | Mineral Oil | 250 - 500 | 0.3 - 0.5 | Dynamic Light Scattering (DLS) |
| Polysorbate 80 | Soybean Oil | 150 - 300 | 0.2 - 0.4 | Dynamic Light Scattering (DLS) |
| Soy Lecithin | Medium Chain Triglycerides | 300 - 600 | 0.4 - 0.6 | Dynamic Light Scattering (DLS) |
Note: The data presented are representative values from literature and may vary depending on the specific formulation and processing conditions.
Table 2: Comparative Zeta Potential and Stability of Emulsions
| Emulsifier | Emulsion Type | Zeta Potential (mV) | Stability Assessment |
| This compound | W/O | -25 to -40 | Good short-term stability, potential for coalescence over time. |
| Polysorbate 80 | O/W | -30 to -50 | High stability against coalescence due to steric and electrostatic repulsion. |
| Soy Lecithin | O/W | -40 to -60 | Excellent stability, particularly in neutral to alkaline pH ranges. |
Note: Zeta potential is a key indicator of emulsion stability. Absolute values greater than 30 mV generally indicate good stability.[2][3]
Table 3: Comparative Rheological Properties of Emulsions
| Emulsifier | Viscosity (at 10 s⁻¹ shear rate) | Flow Behavior |
| This compound | 500 - 1500 mPa·s | Shear-thinning (pseudoplastic) |
| Polysorbate 80 | 100 - 500 mPa·s | Near-Newtonian at low concentrations, shear-thinning at higher concentrations. |
| Soy Lecithin | 800 - 2000 mPa·s | Shear-thinning, with potential for thixotropy. |
Note: Rheological properties are critical for the texture, spreadability, and shelf-life of emulsion-based products.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are generalized protocols for the key experiments cited in this guide.
1. Emulsion Preparation (General Protocol)
-
Materials: Oil phase (e.g., mineral oil, soybean oil), aqueous phase (deionized water), emulsifier (this compound, Polysorbate 80, or Soy Lecithin).
-
Procedure:
-
The emulsifier is dissolved in the oil phase with gentle heating and stirring until a homogenous solution is formed.
-
The aqueous phase is heated to the same temperature as the oil phase.
-
The aqueous phase is slowly added to the oil phase while homogenizing at high speed (e.g., 5000-10000 rpm) using a high-shear mixer.
-
Homogenization is continued for a specified period (e.g., 5-10 minutes) to achieve a uniform emulsion.
-
The emulsion is then cooled to room temperature while stirring gently.
-
2. Droplet Size and Zeta Potential Analysis
-
Instrumentation: A Zetasizer Nano series instrument (Malvern Panalytical) or similar Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument.
-
Sample Preparation: The emulsion is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
DLS Measurement (Droplet Size):
-
The diluted sample is placed in a disposable cuvette.
-
The instrument is set to the appropriate temperature (typically 25°C).
-
The refractive index and viscosity of the dispersant (water) are entered into the software.
-
The measurement is performed, and the z-average diameter and polydispersity index (PDI) are recorded.
-
-
ELS Measurement (Zeta Potential):
-
The diluted sample is injected into a folded capillary cell, ensuring no air bubbles are present.
-
The measurement is conducted at 25°C.
-
The zeta potential is calculated by the instrument software based on the electrophoretic mobility of the droplets.
-
3. Rheological Analysis
-
Instrumentation: A rotational rheometer (e.g., from TA Instruments, Anton Paar) equipped with a cone-plate or parallel-plate geometry.
-
Procedure:
-
The emulsion sample is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped.
-
The geometry is lowered to the desired gap setting.
-
The sample is allowed to equilibrate to the measurement temperature (e.g., 25°C).
-
A flow sweep is performed by varying the shear rate (e.g., from 0.1 to 100 s⁻¹) and recording the corresponding shear stress and viscosity.
-
The resulting data is plotted as a viscosity curve (viscosity vs. shear rate) to determine the flow behavior.
-
4. Spectroscopic Analysis (FTIR)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
A background spectrum of the clean ATR crystal is collected.
-
A small amount of the emulsion is placed onto the ATR crystal.
-
The spectrum is recorded over a specific wavenumber range (e.g., 4000-650 cm⁻¹).
-
The resulting spectrum can be analyzed to identify characteristic peaks of the oil, water, and emulsifier, providing insights into their interactions at the molecular level. For instance, shifts in the C=O stretching band of the ester groups in this compound can indicate interactions at the oil-water interface.[4]
-
5. Microscopic Analysis (Confocal Laser Scanning Microscopy)
-
Instrumentation: A Confocal Laser Scanning Microscope (CLSM).
-
Sample Preparation: The oil and aqueous phases of the emulsion are stained with different fluorescent dyes (e.g., Nile Red for the oil phase and a water-soluble dye for the aqueous phase).
-
Procedure:
-
A small drop of the stained emulsion is placed on a microscope slide and covered with a coverslip.
-
The sample is viewed under the CLSM using appropriate laser excitation and emission filters for the chosen dyes.
-
Images are captured to visualize the emulsion's microstructure, including droplet size, shape, and distribution.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of emulsions.
Caption: Experimental workflow for emulsion analysis.
This guide serves as a foundational resource for researchers and professionals in the field of emulsion science. The provided data and methodologies offer a starting point for the systematic evaluation and comparison of this compound with other emulsifying agents, facilitating the development of stable and effective emulsion-based products.
References
Comparative Analysis of Sorbitan Dioleate and Other Sorbitan Esters: A Review of Available Data
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the stability, efficacy, and overall performance of a formulation. Sorbitan esters, a class of non-ionic surfactants, are widely utilized as emulsifying agents in a variety of pharmaceutical and cosmetic preparations. While a range of sorbitan esters are commercially available, this guide focuses on a comparative analysis of Sorbitan dioleate against other commonly used sorbitan esters, based on available scientific literature.
Physicochemical Properties: A Comparative Overview
Sorbitan esters are produced by the esterification of sorbitol and its anhydrides with fatty acids. Their primary function in formulations is to act as emulsifiers, facilitating the formation and stabilization of emulsions. The specific properties of each sorbitan ester, such as its Hydrophilic-Lipophilic Balance (HLB) value, are determined by the fatty acid used in its synthesis. A lower HLB value indicates a more lipophilic (oil-loving) character, making the surfactant suitable for creating water-in-oil (W/O) emulsions.
A comprehensive search of peer-reviewed literature did not yield specific studies that provide a direct quantitative comparison of the emulsifying performance of this compound against other sorbitan esters under identical experimental conditions. However, based on product specifications and general scientific literature, a comparative table of key physicochemical properties can be compiled.
Table 1: Physicochemical Properties of Selected Sorbitan Esters
| Sorbitan Ester | Common Name(s) | Fatty Acid Moiety | Typical Physical Form | HLB Value (Approximate) | Primary Emulsion Type |
| This compound | - | Dioleic Acid | Viscous liquid | 4.3[1] | Water-in-Oil (W/O) |
| Sorbitan monolaurate | Span® 20 | Lauric Acid | Viscous liquid | 8.6 | Oil-in-Water (O/W) |
| Sorbitan monopalmitate | Span® 40 | Palmitic Acid | Waxy solid | 6.7 | Water-in-Oil (W/O) |
| Sorbitan monostearate | Span® 60 | Stearic Acid | Waxy solid | 4.7 | Water-in-Oil (W/O) |
| Sorbitan monooleate | Span® 80 | Oleic Acid | Viscous liquid | 4.3 | Water-in-Oil (W/O) |
| Sorbitan trioleate | Span® 85 | Trioleic Acid | Viscous liquid | 1.8 | Water-in-Oil (W/O) |
Note: HLB values can vary slightly between manufacturers.
As indicated in the table, this compound, with an HLB value of approximately 4.3, is a lipophilic surfactant primarily used to stabilize water-in-oil emulsions.[1] Its properties are comparable to Sorbitan monooleate (Span® 80), which also has an HLB of 4.3. The presence of two oleic acid chains in this compound may influence its molecular geometry and packing at the oil-water interface, potentially affecting emulsion stability and texture, though direct comparative studies are lacking.
Experimental Protocols and Performance Data
A thorough review of scientific databases did not reveal any peer-reviewed studies with detailed experimental protocols and quantitative data directly comparing the emulsifying performance of this compound with other sorbitan esters. The majority of published research focuses on the more common monoesters such as Sorbitan monostearate (Span® 60) and Sorbitan monooleate (Span® 80), often in combination with polysorbates for the formulation of various drug delivery systems like niosomes and microemulsions.
For instance, a study on the formation of nanoemulsions containing rice bran oil evaluated a combination of sorbitan oleate and PEG-30 castor oil.[2] The experimental protocol for preparing these nanoemulsions involved a phase diagram method to determine the optimal ratio of oil, surfactant, and water.[2] The stability of the resulting nanoemulsion was then assessed over time.[2] While this provides a methodological framework, it does not offer a comparative performance evaluation against this compound.
The workflow for evaluating and comparing the performance of different sorbitan esters as emulsifiers would typically follow a structured process.
Caption: Experimental workflow for comparing the performance of sorbitan esters.
Signaling Pathways and Biological Interactions
The primary role of sorbitan esters in pharmaceutical formulations is as inert excipients to ensure the physical stability of the product. There is currently no scientific evidence in the reviewed literature to suggest that this compound or other sorbitan esters are directly involved in modulating specific signaling pathways in a therapeutic context. Their biological interaction is primarily related to their interface with biological membranes, which can influence drug absorption, particularly in topical and transdermal delivery systems.
Conclusion
Based on the available scientific literature, a direct, data-driven comparison of the performance of this compound with other sorbitan esters is not possible at this time due to a lack of published peer-reviewed studies. While the physicochemical properties of this compound, particularly its HLB value, suggest its utility as a water-in-oil emulsifier comparable to Sorbitan monooleate, further experimental studies are required to quantitatively assess its relative performance in terms of emulsion stability, droplet size reduction, and overall formulation efficacy. Researchers and formulators are encouraged to conduct their own comparative studies following established experimental protocols to determine the optimal sorbitan ester for their specific application.
References
Safety Operating Guide
Proper Disposal of Sorbitan Dioleate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Sorbitan Dioleate, a commonly used nonionic surfactant in research and development.
For the safe disposal of this compound, it is crucial to treat it as a chemical waste product and adhere to the specific guidelines outlined in the product's Safety Data Sheet (SDS). Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Steps for Spill Containment
In the event of a this compound spill, immediate containment is necessary to prevent further spread and ensure personnel safety.
Minor Spills:
-
Remove Ignition Sources: Eliminate any potential sources of ignition in the vicinity.
-
Absorb the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the spilled liquid.[1][2]
-
Collect and Containerize: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][2]
-
Clean the Area: Wipe up the affected area to remove any remaining residue.
-
Personal Protective Equipment (PPE): Throughout the cleanup process, wear appropriate PPE, including gloves and safety goggles, to avoid skin and eye contact.[1]
Major Spills:
-
Evacuate the Area: Clear all personnel from the immediate vicinity of the spill.
-
Alert Emergency Responders: Notify the appropriate emergency response team and provide them with the location and nature of the hazard.[1][3]
-
Ventilate the Area: If it is safe to do so, increase ventilation to help disperse any vapors.
-
Containment: Prevent the spillage from entering drains or water courses.[1][3]
Standard Disposal Procedure
The primary method for disposing of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain, as it is an oily liquid and can contaminate waterways.
| Waste Type | Disposal Method | Key Considerations |
| Unused/Contaminated this compound | Licensed Hazardous Waste Disposal | Consult the manufacturer's Safety Data Sheet (SDS) for specific disposal instructions. Ensure the waste is properly labeled. |
| Empty Containers | Licensed Hazardous Waste Disposal or as per local regulations | Containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers. |
| Contaminated Absorbent Material | Licensed Hazardous Waste Disposal | Place in a sealed, labeled container. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Handling and Storage Precautions
To minimize waste and ensure safety, proper handling and storage of this compound are essential.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents to prevent hazardous reactions.[1][3]
-
Proper Storage: Store in a cool, dry, and well-ventilated area in its original, tightly sealed container.[3]
-
Personal Hygiene: Avoid eating, drinking, or smoking when handling the chemical. Wash hands thoroughly after use.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting the ecosystem. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
References
Essential Safety and Logistical Information for Handling Sorbitan Dioleate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sorbitan dioleate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. While this compound is not classified as a hazardous substance, adherence to proper safety protocols is crucial to minimize exposure and ensure safe handling.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| Body Part | PPE Item | Standard of Protection | Use Case |
| Eyes/Face | Safety Glasses | with side shields | Minimum protection for all handling procedures. |
| Chemical Splash Goggles | ANSI Z87.1 or EN 166 | When there is a potential for splashing.[3][4] | |
| Face Shield | In conjunction with goggles | For tasks with a significant splash hazard, such as pouring large volumes.[5] | |
| Hands | Disposable Nitrile Gloves | EN ISO 374-1:2016 | For incidental contact and minor handling.[3][5][6] |
| Chemically Resistant Gloves | Check manufacturer's compatibility data | For prolonged or direct contact. | |
| Body | Lab Coat | Standard | Protects skin and clothing from minor splashes and spills.[4][7] |
| Chemical Suit | BS EN 13034:2005+A1:2009 | Recommended for high-risk activities with potential for significant skin exposure.[6] | |
| Feet | Closed-toe Shoes | EN ISO 20345:2022 | Mandatory for all laboratory work to protect against spills and falling objects.[6][7] |
| Respiratory | None | Not typically required with adequate ventilation.[1][4] | |
| Air-purifying Respirator | with A2-P2 filter (EN 14387) | Required if ventilation is insufficient or if aerosols/mists are generated.[6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended if vapors or mists are generated.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[6][8] Wash hands thoroughly after handling. Keep containers tightly closed when not in use.[4]
-
Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[4]
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.
-
Absorption: Absorb the spilled material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9]
-
Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal:
-
Waste Classification: Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[6][8]
-
Container Disposal: Empty containers should be handled as hazardous waste and disposed of by a licensed hazardous-waste disposal contractor.[6]
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, fostering a secure and productive research environment.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. carlroth.com [carlroth.com]
- 3. uah.edu [uah.edu]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. avenalab.com [avenalab.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. makingcosmetics.com [makingcosmetics.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
